Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C30H58N10O12 |
|---|---|
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |
Clave InChI |
SJLHOKKVDLXMOO-MHZLTWQESA-N |
SMILES isomérico |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
SMILES canónico |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Origen del producto |
United States |
Foundational & Exploratory
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Technical Guide to a Branched Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated construction of antibody-drug conjugates (ADCs). Its unique architecture, featuring a primary amine and two terminal azide (B81097) groups, offers a versatile platform for developing next-generation targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and detailed methodologies for its use in the synthesis of ADCs.
Core Concepts: Structure and Functionality
This compound is built upon a lysine (B10760008) core, creating a branched structure. This design incorporates three PEG3 (triethylene glycol) units, which impart hydrophilicity and flexibility to the linker. The key functional groups are:
-
A Primary Amine (-NH2): This group serves as the primary attachment point to the antibody. It can be conjugated to accessible amino acid residues on the antibody, such as lysine, or more selectively through enzymatic methods.
-
Two Terminal Azides (-N3): These groups are bioorthogonal handles for "click chemistry," a set of highly efficient and specific reactions. The presence of two azide moieties allows for the attachment of two molecules of a payload, such as a cytotoxic drug, thereby enabling a higher drug-to-antibody ratio (DAR).
The PEG components of the linker play a crucial role in the overall properties of the resulting ADC. They can enhance solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[1]
Physicochemical and Bioconjugation Properties
The properties of this compound make it a valuable tool in ADC development. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C30H58N10O12 | [2] |
| Appearance | Oil | [3] |
| Purity | ≥98% | [4] |
| Primary Conjugation | Amine-reactive chemistries, Enzymatic | [5][6] |
| Secondary Conjugation | Click Chemistry (CuAAC, SPAAC) | [5][6] |
The Impact of Branched PEG Linkers on ADC Characteristics
The use of branched PEG linkers, such as this compound, can significantly influence the therapeutic efficacy and safety profile of an ADC.
| Parameter | Effect of Branched PEG Linker | Source(s) |
| Drug-to-Antibody Ratio (DAR) | Allows for a higher DAR (theoretically up to 2 drugs per linker attachment site on the antibody) compared to linear linkers, potentially increasing potency. | |
| Pharmacokinetics (PK) | The hydrophilic PEG chains can improve solubility and stability, potentially leading to a longer circulation half-life and improved biodistribution of the ADC. | [] |
| Efficacy | A higher DAR can lead to enhanced cytotoxic payload delivery to the target cancer cells, resulting in improved in vitro and in vivo efficacy. | [8] |
| Homogeneity | When combined with site-specific conjugation methods, branched linkers can contribute to the production of more homogeneous ADCs with a defined DAR, leading to better-characterized and more consistent therapeutic agents. | [5] |
Experimental Protocols
The synthesis of an ADC using this compound is a two-step process. First, the linker is conjugated to the antibody via its amine group. Second, the payload molecules, functionalized with an alkyne group, are attached to the azide groups of the linker through click chemistry.
Step 1: Site-Specific Enzymatic Conjugation of the Linker to an Antibody
This protocol describes the use of microbial transglutaminase (MTGase) for the site-specific conjugation of the amine-containing linker to a glutamine residue on a deglycosylated antibody. This method results in a homogeneous antibody-linker conjugate.[5]
Materials:
-
Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., Tris buffer, pH 8.0)
-
This compound linker
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the deglycosylated antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the this compound linker in the reaction buffer to a stock concentration of 10 mM.
-
Enzymatic Reaction:
-
In a reaction vessel, combine the antibody solution with a 20-50 fold molar excess of the linker solution.
-
Add MTGase to the mixture at a final concentration of 10-30 U/mg of antibody.
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker, enzyme, and quenching reagents. Monitor the elution at 280 nm and collect the fractions corresponding to the conjugated antibody.
-
Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).
Step 2: Payload Attachment via Click Chemistry
This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an alkyne-functionalized payload to the azide groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Step 1
-
Alkyne-functionalized payload (e.g., a cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of 50 mM CuSO4, 100 mM THPTA, and 1 M sodium ascorbate in water.
-
-
Click Reaction:
-
In a reaction vessel, add the antibody-linker conjugate to the reaction buffer.
-
Add the alkyne-payload solution to the antibody-linker conjugate at a 5-10 fold molar excess per azide group.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-linker-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.
-
Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques such as SEC, HIC, and MS.
Logical and Experimental Workflows
The following diagrams illustrate the chemical structure of the linker and the experimental workflow for ADC synthesis.
Conclusion
This compound represents a significant advancement in linker technology for the development of antibody-drug conjugates. Its branched structure allows for a higher drug loading capacity, while the integrated PEG chains offer favorable physicochemical properties. The combination of a primary amine for initial antibody conjugation and two azide groups for subsequent bioorthogonal payload attachment provides a flexible and powerful platform for creating more potent and homogeneous ADCs. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this innovative linker in their pursuit of next-generation targeted cancer therapies.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 4. amaybio.com [amaybio.com]
- 5. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Trifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This molecule is a key component in the development of advanced antibody-drug conjugates (ADCs), offering a branched structure for the attachment of multiple payload molecules. This guide will cover the core properties, experimental applications, and the logical framework for its use in ADC construction.
Core Concepts and Structure
This compound is a branched linker designed for bioconjugation, particularly in the field of antibody-drug conjugates.[1][2][3] Its structure is based on a central lysine (B10760008) core, which provides a scaffold for three polyethylene (B3416737) glycol (PEG) chains. One PEG chain is terminated with a primary amine (-NH2), while the other two are terminated with azide (B81097) (-N3) groups. This trifunctional nature allows for a dual-reaction workflow: the amine serves as a handle for initial conjugation to a biomolecule (like an antibody), and the two azides are available for the subsequent attachment of payload molecules via "click chemistry".
The PEGylation of the linker enhances the solubility and stability of the resulting conjugate, can reduce its immunogenicity, and may improve its pharmacokinetic profile.[4][5] The use of a branched structure enables an increase in the drug-to-antibody ratio (DAR) without requiring multiple modification sites on the antibody itself.[6][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, collated from various commercial and research sources.
| Property | Value | Reference(s) |
| Molecular Formula | C30H58N10O12 | [2] |
| Molecular Weight | 750.84 g/mol | [2] |
| Appearance | Oil | [4] |
| Purity | ≥95% - 98% | [2][8] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | -20°C for long-term storage | [4] |
Synthesis of this compound
Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Construction
The primary application of this compound is in the construction of homogeneous ADCs with a high drug-to-antibody ratio. The most well-documented method for its use is a two-step chemoenzymatic approach, as detailed in the work by Anami et al. (2017).[6][7] This process involves the site-specific enzymatic conjugation of the linker to the antibody, followed by the bioorthogonal ligation of the payload.
Step 1: Enzymatic Conjugation of the Linker to a Monoclonal Antibody (mAb)
This protocol utilizes a microbial transglutaminase (MTGase) to catalyze the formation of a stable isopeptide bond between the primary amine of the linker and the side chain of a specific glutamine residue on the antibody.[6][7]
Materials:
-
Monoclonal antibody (e.g., anti-HER2 mAb, deglycosylated or with an N297A mutation)
-
This compound linker
-
Microbial Transglutaminase (MTGase)
-
Tris buffer (pH 8.0)
-
Desalting column (for purification)
Procedure:
-
Prepare a solution of the deglycosylated or engineered monoclonal antibody in Tris buffer.
-
Add a molar excess of the this compound linker to the antibody solution. A typical starting point is 10 equivalents per conjugation site.
-
Initiate the conjugation reaction by adding MTGase to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period, typically 4 hours.
-
Monitor the reaction progress using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Upon completion, purify the antibody-linker conjugate using a desalting column to remove excess linker and enzyme.
Step 2: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "clicking" of an alkyne-modified cytotoxic drug onto the azide groups of the linker-modified antibody. This is a copper-free click chemistry reaction, which is bioorthogonal and highly efficient.
Materials:
-
Purified antibody-Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 conjugate
-
Dibenzocyclooctyne (DBCO)-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (for purification)
Procedure:
-
Prepare a solution of the purified antibody-linker conjugate in PBS.
-
Add a molar excess of the DBCO-functionalized payload to the conjugate solution. A 1.5-fold molar excess per azide group is a common starting point.
-
Incubate the reaction mixture at room temperature for 16 hours.
-
Monitor the formation of the ADC and determine the drug-to-antibody ratio (DAR) using HIC.
-
Purify the final ADC from unreacted payload and other small molecules using size-exclusion chromatography.
-
Characterize the final ADC product for purity, aggregation, and DAR.
Visualizing Workflows and Pathways
Logical Workflow for ADC Synthesis
The following diagram illustrates the two-step chemoenzymatic strategy for constructing an ADC using this compound.
Signaling Pathway of the Resulting ADC
The mechanism of action for an ADC constructed with this linker follows a well-established pathway for targeted cancer therapy.
Conclusion
This compound is a sophisticated and versatile trifunctional linker that enables the construction of homogeneous, high-DAR antibody-drug conjugates. Its unique branched structure, combined with the benefits of PEGylation, offers significant advantages for the development of next-generation targeted cancer therapies. The chemoenzymatic conjugation strategy outlined in this guide provides a robust and reproducible method for the application of this linker in ADC research and development. As the field of ADCs continues to evolve, the use of such advanced linkers will be crucial in optimizing the therapeutic index and efficacy of these potent biotherapeutics.
References
- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 5. L-Lysine-PEG-L-Lysine - CD Bioparticles [cd-bioparticles.net]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]
An In-depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the heterotrifunctional branched linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This molecule is a critical tool in the development of advanced bioconjugates, most notably antibody-drug conjugates (ADCs), offering a versatile platform for attaching multiple payload molecules to a single biological carrier.
Core Properties and Specifications
This compound is a chemically defined molecule featuring a primary amine and two terminal azide (B81097) functionalities, each spaced from a central lysine (B10760008) core by polyethylene (B3416737) glycol (PEG) chains. The primary amine allows for covalent linkage to proteins, such as monoclonal antibodies, through reactions with accessible amino acid residues like lysine or glutamic acid. The dual azide groups serve as handles for the highly efficient and specific "click chemistry" reactions, enabling the attachment of alkyne-modified molecules, such as cytotoxic drugs or imaging agents.
The inclusion of PEG3 linkers enhances the solubility and reduces the aggregation of the resulting conjugate. Furthermore, the PEG chains can help to minimize the steric hindrance of the conjugated molecules and may improve the pharmacokinetic profile of the final bioconjugate.
| Property | Value |
| Molecular Formula | C30H58N10O12 |
| Molecular Weight | 750.84 g/mol |
| CAS Number | 2244602-35-3 |
| Appearance | Oil |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
Plausible Multi-Step Synthesis of this compound
Materials:
-
Fmoc-Lys(Boc)-OH (Nα-Fmoc, Nε-Boc protected lysine)
-
Amine-PEG3-OH
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Piperidine solution in DMF (e.g., 20%)
-
Trifluoroacetic acid (TFA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Methodology:
-
Step 1: Coupling of the first PEG arm to the Nα-position of Lysine:
-
Dissolve Fmoc-Lys(Boc)-OH in DCM.
-
Add Amine-PEG3-OH, EDC, and NHS to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography to yield Fmoc-Lys(Boc)-PEG3-Amine.
-
-
Step 2: Deprotection of the Fmoc group:
-
Dissolve the product from Step 1 in a 20% piperidine/DMF solution.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the residue to obtain H2N-Lys(Boc)-PEG3-Amine.
-
-
Step 3: Coupling of the second PEG arm to the newly freed Nα-amine:
-
Repeat the coupling procedure from Step 1, using the product from Step 2 and another molecule of Amine-PEG3-OH with EDC and NHS.
-
Purify the product to yield Amine-PEG3-Lys(Boc)-PEG3-Amine.
-
-
Step 4: Conversion of terminal hydroxyl groups to azides:
-
Dissolve the product from Step 3 in DCM and cool in an ice bath.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride to convert the terminal hydroxyl groups of the PEG chains to mesylates.
-
After reaction completion, perform an aqueous workup.
-
Dissolve the resulting mesylated intermediate in DMF and add sodium azide.
-
Heat the reaction mixture to facilitate the SN2 reaction, converting the mesylates to azides.
-
Purify the product by column chromatography to yield Amine-PEG3-Lys(Boc)-(PEG3-N3)2.
-
-
Step 5: Deprotection of the Boc group:
-
Dissolve the product from Step 4 in a solution of TFA in DCM (e.g., 50%).
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product, this compound, to the desired level of purity.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol outlines a general two-step procedure for the conjugation of this linker to an antibody and the subsequent attachment of a drug payload via click chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC and NHS (if conjugating to carboxyl groups on the mAb) or a suitable bifunctional crosslinker (if targeting lysines)
-
Alkyne-functionalized drug payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate) for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Alternatively, a strain-promoted alkyne (e.g., DBCO, BCN) functionalized payload for copper-free click chemistry (SPAAC)
-
Quenching buffer (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system for purification
Methodology:
-
Step 1: Conjugation of the Linker to the Antibody:
-
Targeting Lysine Residues (via NHS ester intermediate): A common approach is to use a bifunctional crosslinker to first introduce a reactive group on the antibody that can then react with the amine of the PEG linker.
-
Targeting Carboxyl Groups (EDC/NHS chemistry):
-
Activate the carboxyl groups on the antibody by reacting with EDC and NHS in an appropriate buffer.
-
Add a molar excess of this compound to the activated antibody solution.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time.
-
Quench the reaction by adding a quenching buffer.
-
Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.
-
-
-
Step 2: Click Chemistry for Payload Attachment:
-
CuAAC:
-
To the purified antibody-linker conjugate, add the alkyne-functionalized drug payload.
-
Add a freshly prepared solution of CuSO4 and sodium ascorbate.
-
Incubate the reaction mixture, protected from light, at room temperature.
-
Purify the final ADC using SEC to remove unreacted drug payload and catalyst.
-
-
SPAAC (Copper-Free):
-
To the purified antibody-linker conjugate, add the strain-promoted alkyne-functionalized drug payload (e.g., DBCO-drug).
-
Incubate the reaction mixture at room temperature.
-
Purify the final ADC using SEC.
-
-
Visualizations
Logical Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Experimental Workflow for ADC Synthesis
Caption: General experimental workflow for ADC synthesis.
General Mechanism of Action for an ADC
Caption: General signaling pathway of an Antibody-Drug Conjugate's action.
An In-depth Technical Guide to Branched PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It delves into the advantages of branched architectures over traditional linear PEG linkers, offering quantitative comparisons, detailed experimental methodologies, and visual representations of key processes to aid researchers in the design and execution of their bioconjugation strategies.
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in drug development, primarily used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][] The covalent attachment of PEG chains, or PEGylation, can increase the hydrodynamic size of a molecule, thereby reducing its renal clearance and extending its circulation half-life.[3] Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and shield the conjugated molecule from enzymatic degradation and immunogenic responses.[]
While linear PEG linkers have been widely used, there is a growing interest in branched PEG architectures.[4] Branched PEG linkers feature multiple PEG arms extending from a central core, offering several advantages over their linear counterparts.[] These advantages include the potential for higher drug loading, improved pharmacokinetic profiles, and enhanced stability of the resulting bioconjugate.[5][6][7] This guide will explore these benefits in detail, providing the necessary technical information for their successful implementation in bioconjugation projects.
Advantages of Branched PEG Linkers: A Quantitative Comparison
The unique architecture of branched PEG linkers translates into several quantifiable advantages over linear PEGs, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.
Increased Drug-to-Antibody Ratio (DAR)
Branched linkers enable the attachment of multiple payload molecules to a single conjugation site on a biomolecule, thereby increasing the drug-to-antibody ratio (DAR) without requiring additional modification sites on the antibody.[][9][10] This is particularly advantageous for creating homogeneous ADCs with a defined and higher DAR, which can lead to enhanced potency.[][11]
Improved Pharmacokinetics
The globular and more compact structure of branched PEG linkers can lead to a superior pharmacokinetic profile compared to linear PEGs of the same molecular weight.[5][6] This is often attributed to a more effective shielding of the conjugated molecule from clearance mechanisms.
Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Linear vs. Branched PEG Linkers
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High (~32.1) | Low (~31.1 dayµg/mL) | [6] |
| Pendant (P-(PEG12)2) | Low (~11.8) | High (~84.5 dayµg/mL) | [6] |
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [6] |
| PEG2 | ~10 | [6] |
| PEG4 | ~7 | [6] |
| PEG8 | ~5 | [6] |
| PEG12 | ~5 | [6] |
| PEG24 | ~5 | [6] |
Enhanced In Vitro Cytotoxicity
The ability to achieve a higher DAR with branched linkers can translate to greater in vitro potency of ADCs. However, the length of the branched linker is a critical parameter, as steric hindrance can affect the enzymatic cleavage of the linker and subsequent payload release.[4]
Table 3: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures
| ADC Type | Linker Architecture | DAR | Cell Line | IC50 (nM) | Reference |
| Homogeneous | Short Branched (PEG4 equivalent) | 6 | HER2+ BT-474 | 0.68 | [4] |
| Homogeneous | Long Branched (PEG8 equivalent) | 6 | HER2+ BT-474 | 0.074 | [4] |
| Heterogeneous | Thiol-maleimide | 6 | HER2+ BT-474 | ~0.07 | [4] |
| Homogeneous | Linear | 2 | HER2+ BT-474 | ~0.2 | [4] |
Impact on In Vivo Half-Life
PEGylation, in general, significantly extends the in vivo half-life of proteins and antibody fragments.[12][13][14] While direct comparative studies on the half-life of bioconjugates with branched versus linear PEGs of the same molecular weight are limited, the reduced clearance observed with branched PEGs suggests a corresponding increase in circulation time.[5] For instance, PEGylation of the rhTIMP-1 protein with a 20 kDa PEG chain extended its plasma half-life in mice from 1.1 hours to 28 hours.[13] Similarly, PEGylation of an anti-SARS-CoV-2 F(ab')2 fragment with a 10 kDa PEG linker increased its half-life from 38.32 hours to 71.41 hours.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a branched PEG linker, its site-specific conjugation to an antibody using microbial transglutaminase (MTGase), the subsequent attachment of a payload via click chemistry, and the characterization of the final ADC.
Synthesis of a 4-arm PEG-NHS Ester
This protocol describes a general method for the synthesis of a 4-arm PEG-Succinimidyl Carboxymethyl Ester (NHS), a common reactive branched PEG linker.[15]
Materials:
-
4-arm PEG-OH (pentaerythritol core)
-
Sodium hydride (NaH)
-
Ethyl bromoacetate (B1195939)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Azeotropic Dehydration: Dissolve 4-arm PEG-OH in toluene and remove water by azeotropic distillation under reflux.
-
Alkoxide Formation: Cool the solution to room temperature and add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 2 hours to form the alkoxide.
-
Carboxymethylation: Add ethyl bromoacetate dropwise to the reaction mixture and stir at 60°C for 24 hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH). Stir at room temperature for 12 hours to hydrolyze the ester.
-
Acidification and Extraction: Acidify the mixture with hydrochloric acid (HCl) to pH 2-3. Extract the product with dichloromethane (DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-arm PEG-COOH.
-
NHS Ester Formation: Dissolve the 4-arm PEG-COOH and N-Hydroxysuccinimide (NHS) in anhydrous DCM. Cool the solution to 0°C and add a solution of Dicyclohexylcarbodiimide (DCC) in DCM dropwise.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 24 hours. Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and precipitate the product by adding cold diethyl ether.
-
Drying: Collect the solid product by filtration and dry under vacuum to yield 4-arm PEG-NHS.
Site-Specific Enzymatic Conjugation of a Branched Linker to an Antibody
This protocol details the use of microbial transglutaminase (MTGase) for the site-specific conjugation of a branched amino-PEG-azide linker to a deglycosylated antibody.[9][10][16][17]
Materials:
-
Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Branched amino-PEG-azide linker
-
Microbial transglutaminase (MTGase)
-
Reaction buffer (e.g., Tris buffer, pH 7.5-8.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the deglycosylated mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the branched amino-PEG-azide linker in the reaction buffer to a desired stock concentration.
-
Enzymatic Reaction: Add the branched linker solution to the antibody solution at a molar excess (e.g., 10-20 fold). Add MTGase to a final concentration of approximately 0.08% (w/v).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours without agitation.
-
Quenching (Optional): Stop the reaction by adding a quenching solution.
-
Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess linker and enzyme.[][18][19][20]
Copper-Free Click Chemistry for Payload Attachment
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating a DBCO-containing drug payload to the azide-functionalized antibody.
Materials:
-
Purified antibody-branched PEG-azide conjugate
-
DBCO-functionalized drug payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Prepare a solution of the antibody-linker conjugate in the reaction buffer. Dissolve the DBCO-functionalized drug payload in a compatible solvent (e.g., DMSO) to a stock concentration.
-
Click Reaction: Add the DBCO-payload solution to the antibody-linker conjugate solution at a molar excess (e.g., 5-10 fold).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours, protected from light.
-
Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.
Characterization of the Branched PEG-ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[21][22][23][24]
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates the different drug-loaded species based on this difference in hydrophobicity.
-
Method:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the different ADC species using a decreasing salt gradient.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[23]
-
2. Mass Spectrometry: Mass spectrometry is used to confirm the identity and integrity of the ADC and to determine the precise mass of the different drug-loaded species.[25][26][27][28]
-
Method:
-
Desalt the ADC sample.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species and confirm the DAR.
-
Visualizing Workflows and Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to branched PEG linkers in bioconjugation.
Caption: Structural comparison of linear and branched (Y-shaped) PEG linkers.
Caption: Workflow for homogeneous ADC synthesis using a branched linker.
Caption: Conceptual comparison of pharmacokinetic profiles.
Conclusion
Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering tangible benefits over their linear counterparts. The ability to achieve higher and more uniform drug loading, coupled with improved pharmacokinetic profiles, makes them a compelling choice for the development of next-generation antibody-drug conjugates and other targeted therapeutics. While the synthesis and characterization of these complex molecules require careful consideration and specialized analytical techniques, the potential for enhanced therapeutic efficacy and safety makes them a valuable tool for researchers and drug developers. This guide has provided a comprehensive overview of the key considerations, quantitative data, and experimental methodologies to facilitate the successful implementation of branched PEG linkers in bioconjugation research.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. mdpi.com [mdpi.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 9. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 10. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 11. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. PEGylation of antibody fragments for half-life extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4arm PEG Succinimidyl Carboxymethyl Ester - JenKem [jenkemusa.com]
- 16. Microbial transglutaminase (MTG) enables efficient and site-specific conjugation to native ... - Blog - Zedira GmbH [zedira.com]
- 17. researchgate.net [researchgate.net]
- 18. Membrane-Based Hybrid Method for Purifying PEGylated Proteins | MDPI [mdpi.com]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. agilent.com [agilent.com]
- 22. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Heterobifunctional Linkers in Drug Discovery: A Technical Guide
Introduction
Heterobifunctional linkers are a cornerstone of modern targeted therapeutics, acting as the crucial bridge in chimeric molecules designed to bring two distinct biological entities into close proximity. Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional linkers feature two different reactive moieties.[1][2] This intrinsic asymmetry is paramount, enabling a selective, sequential, and controlled conjugation of two different molecules, such as a protein-targeting ligand and an effector-recruiting ligand.[1][] This precision minimizes undesirable side reactions like self-conjugation and polymerization, which are significant drawbacks of homobifunctional systems.[1][2]
The advent of these sophisticated chemical tools has propelled the development of novel therapeutic modalities that move beyond traditional occupancy-based inhibition. Instead of merely blocking a protein's function, technologies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) leverage these linkers to co-opt the cell's own machinery for new purposes, such as targeted protein degradation or the specific delivery of cytotoxic agents.[4][5] This guide provides an in-depth exploration of the core principles, design strategies, and applications of heterobifunctional linkers for researchers and scientists in the drug development field.
Core Application: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[6] They represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to induced protein degradation.[4] A PROTAC molecule consists of three components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and the heterobifunctional linker connecting them.[7][]
The mechanism of action is event-driven and catalytic.[9] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[7] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[4][] After the POI is degraded, the PROTAC is released and can engage another target protein, enabling it to act at sub-stoichiometric concentrations.[9]
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharma.co.uk [biopharma.co.uk]
An In-Depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Branched Linker for Advanced Antibody-Drug Conjugates
CAS Number: 2244602-35-3
This technical guide provides a comprehensive overview of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, a heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its critical role in the construction of antibody-drug conjugates (ADCs), and detailed experimental protocols for its application.
Introduction
This compound is a key enabling technology in the field of bioconjugation, particularly for the development of next-generation ADCs.[1][2][3][4] Its unique branched structure, featuring a terminal primary amine and two terminal azide (B81097) functionalities, allows for the attachment of multiple payload molecules to a single conjugation site on an antibody. This architectural feature can significantly increase the drug-to-antibody ratio (DAR) without extensive modification of the antibody structure, potentially leading to enhanced therapeutic potency.[5] The hydrophilic PEG spacers incorporated into the linker's backbone improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7][8]
Physicochemical Properties
The defining characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reactivity in bioconjugation protocols.
| Property | Value | Source |
| CAS Number | 2244602-35-3 | [9][10] |
| Appearance | Oil | [11] |
| Purity | ≥98.0% | [9] |
| Storage (Pure Form) | -20°C (3 years), 4°C (2 years) | [11] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [9][11] |
| Shipping Conditions | Room Temperature | [11] |
Core Applications in ADC Development
The primary application of this compound is as a branched linker in the synthesis of homogeneous ADCs.[3][4][5][9] The workflow for its use typically involves a two-stage process:
-
Site-Specific Enzymatic Conjugation: The terminal amine of the linker is enzymatically conjugated to a specific glutamine residue on the antibody, most commonly using microbial transglutaminase (MTGase).[1][12][13][14][15] This enzymatic approach ensures a homogeneous conjugation pattern.
-
Payload Attachment via Click Chemistry: The two terminal azide groups serve as handles for the attachment of alkyne-modified cytotoxic drugs or other payloads through "click chemistry." This can be achieved via either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][12]
This modular approach provides precise control over the ADC's final structure and DAR. The branched nature of the linker allows for a higher payload density at a single attachment site, which has been shown to be a critical factor for ADC efficacy.[16][17]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Site-Specific Enzymatic Conjugation of the Linker to an Antibody
This protocol describes the MTGase-mediated conjugation of the linker to a deglycosylated antibody.
Materials:
-
Deglycosylated monoclonal antibody (mAb)
-
This compound
-
Microbial transglutaminase (MTGase)
-
Tris buffer (pH 8.0)
-
Desalting column
Procedure:
-
Prepare the deglycosylated antibody at a suitable concentration in Tris buffer.
-
Add a 10-fold molar excess of this compound per conjugation site to the antibody solution.
-
Initiate the conjugation reaction by adding MTGase.
-
Incubate the reaction mixture at 37°C for 4 hours.
-
Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and enzyme.[17]
Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the attachment of an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Purified antibody-linker conjugate
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Prepare stock solutions of CuSO₄ (100 mM in water), the ligand (200 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).
-
In a reaction tube, combine the antibody-linker conjugate with the alkyne-modified payload (typically at a 4- to 10-fold molar excess).
-
Prepare the Cu(I) catalyst by mixing CuSO₄ and the ligand in a 1:2 molar ratio.
-
Add the Cu(I)/ligand complex to the antibody-payload mixture (25 equivalents relative to the azide).
-
Initiate the click reaction by adding sodium ascorbate (40 equivalents relative to the azide).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the final ADC using an SEC system to remove unreacted payload and catalyst components.
Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is an alternative for sensitive biomolecules.
Materials:
-
Purified antibody-linker conjugate
-
DBCO (Dibenzocyclooctyne)-functionalized cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution.
-
Add the DBCO-payload to the purified antibody-linker conjugate at a 1.5-fold molar excess per azide group.[17]
-
Incubate the reaction mixture at room temperature for 16 hours.[17]
-
Purify the final ADC using an SEC system to remove the excess payload.
Characterization of the ADC
Accurate characterization of the resulting ADC is critical. The drug-to-antibody ratio (DAR) is a key quality attribute that directly influences the ADC's therapeutic window.
| Method | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of different DAR species.[][19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise molecular weight of the intact ADC and its subunits, allowing for unambiguous DAR determination.[19][20][21][22] |
| UV/Vis Spectroscopy | Average DAR based on the absorbance of the antibody and the payload.[][19] |
Signaling Pathways and Experimental Workflows
The efficacy of an ADC is dependent on a sequence of events following its administration. The diagrams below illustrate the general experimental workflow for ADC synthesis and the intracellular trafficking pathway leading to cell death.
Conclusion
This compound is a sophisticated and versatile tool for the construction of advanced antibody-drug conjugates. Its branched architecture allows for the creation of ADCs with high and homogeneous drug-to-antibody ratios, a critical factor for optimizing therapeutic efficacy. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to develop novel and more effective targeted cancer therapies.
References
- 1. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 2. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. china.guidechem.com [china.guidechem.com]
- 11. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 12. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This branched, polyethylene (B3416737) glycol (PEG)-based molecule is a versatile tool in the field of bioconjugation, particularly in the development of complex biomolecular structures such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a single primary amine and two terminal azide (B81097) groups, allows for a sequential and orthogonal conjugation strategy, enabling precise control over the final construct.
Core Properties and Specifications
The quantitative data for this compound are summarized below. These values are critical for experimental design, including molar calculations, buffer selection, and storage protocols.
| Property | Value | Citation(s) |
| Molecular Weight | 750.84 g/mol | [1][2] |
| Molecular Formula | C₃₀H₅₈N₁₀O₁₂ | [1][2] |
| CAS Number | 2244602-35-3 | [2][3] |
| Appearance | Yellow to brown oil | [2][4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic) | [2] |
| Storage (Pure Form) | -20°C for up to 3 years | [2][4] |
| Storage (In Solvent) | -80°C for up to 6 months | [1][2] |
Molecular Structure and Functionality
This compound is built upon a lysine (B10760008) core, creating a branched structure. This design offers three points of conjugation:
-
Primary Amine (-NH₂): The single primary amine serves as a versatile handle for conjugation to various functional groups. It readily reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, making it ideal for labeling proteins (at lysine residues or the N-terminus), peptides, or other amine-reactive molecules.[5]
-
Dual Azide (-N₃) Groups: The two terminal azide groups provide bioorthogonal handles for "click chemistry."[6] Azides are highly selective and stable under a wide range of biological conditions.[5] They react efficiently with alkyne-containing molecules, either through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages.[6][7]
The PEG3 (triethylene glycol) spacers incorporated into the linker's structure are hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[5][6] This trifunctional nature is particularly advantageous in the construction of ADCs, where the amine can be used to attach the linker to an antibody, and the two azides can be used to attach payload molecules, potentially increasing the drug-to-antibody ratio (DAR).[7][8]
Experimental Protocols and Methodologies
The following section outlines a general, two-stage experimental protocol for the use of this compound in creating a dual-payload conjugate from a protein. This protocol should be optimized for specific molecules and applications.
Stage 1: Amine-Reactive Conjugation to a Target Protein
This protocol describes the conjugation of the linker's primary amine to a protein containing accessible lysine residues using an NHS-ester activation strategy.
Materials:
-
Target protein (e.g., an antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid amine-containing buffers like Tris.
-
This compound
-
NHS ester-activated payload (Payload A-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10) for purification
Methodology:
-
Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker-Payload Activation: In a separate microfuge tube, dissolve a 5- to 20-fold molar excess of the this compound linker and the NHS ester-activated payload (Payload A-NHS) in a minimal amount of DMF or DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload mixture to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove excess, unreacted linker and payload by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate (Protein-Linker-Payload A) using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm conjugation and determine the degree of labeling.
Stage 2: Azide-Alkyne Click Chemistry for Dual Payload Attachment
This protocol describes the conjugation of two alkyne-containing molecules (Payload B-Alkyne) to the azide groups on the linker-modified protein via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-functionalized protein conjugate from Stage 1
-
Alkyne-functionalized payload (Payload B-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA) to improve efficiency and reduce protein damage
-
Desalting column or size-exclusion chromatography (SEC) system
Methodology:
-
Reaction Setup: In a microfuge tube, combine the azide-functionalized protein, a 5- to 50-fold molar excess of the alkyne-functionalized payload, and the copper ligand.
-
Initiation of Click Reaction: Add the copper(II) sulfate solution to the mixture, followed immediately by the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) species. The final concentrations should typically be in the range of 1 mM copper, 5 mM sodium ascorbate, and 1-2 mM ligand.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the final dual-payload conjugate (Protein-Linker(Payload A)(Payload B)₂) from excess reagents and byproducts using a desalting column or SEC.
-
Final Characterization: Analyze the purified conjugate to confirm the successful dual conjugation and assess purity and integrity.
Logical and Experimental Workflow Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow for this trifunctional linker.
Caption: Functional components of the this compound linker.
Caption: A typical two-stage bioconjugation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amaybio.com [amaybio.com]
- 4. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
A Technical Guide to Click Chemistry Compatible PEG Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of polyethylene (B3416737) glycol (PEG) linkers compatible with click chemistry, a cornerstone of modern bioconjugation strategies. PEG linkers, renowned for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules, are increasingly combined with the efficiency and specificity of click chemistry. This synergy has paved the way for advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core principles, quantitative properties, experimental protocols, and applications of these versatile tools.
Core Principles: The Intersection of PEGylation and Click Chemistry
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a molecule (a process known as PEGylation), can enhance its solubility, stability, and circulation half-life.[1][2] Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions with minimal byproducts.[3] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
By functionalizing PEG linkers with click chemistry handles—such as azides, terminal alkynes, or strained cyclooctynes—researchers can achieve precise, site-specific conjugation of PEG to biomolecules, drugs, or imaging agents.[5] This combination offers a powerful platform for creating complex, well-defined bioconjugates with tailored properties.
Types of Click Chemistry Compatible PEG Linkers
Click chemistry compatible PEG linkers are typically heterobifunctional, possessing a click-reactive group at one terminus and another functional group (e.g., NHS ester, maleimide, amine) at the other for attachment to a molecule of interest.[5] They can be broadly categorized based on the type of click reaction they are designed for.
Linkers for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable triazole linkage.[6] This reaction is highly efficient but the requirement of a potentially cytotoxic copper catalyst can be a limitation for in vivo applications.[3]
-
Alkyne-PEG-X : These linkers contain a terminal alkyne and another reactive group 'X' (e.g., NHS ester, maleimide, carboxyl).
-
Azide-PEG-X : These linkers feature a terminal azide group and another reactive group 'X'.
Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4] The bioorthogonality of this reaction makes it ideal for applications in living systems.[3]
-
DBCO-PEG-X : These linkers incorporate a DBCO group for reaction with an azide-modified molecule.
-
BCN-PEG-X : These linkers contain a BCN group, which also reacts efficiently with azides.
Quantitative Data of Common Click Chemistry PEG Linkers
The properties of PEG linkers, such as their length and molecular weight distribution, are critical for the performance of the final bioconjugate. Monodisperse PEGs have a discrete, single molecular weight, while polydisperse PEGs have a range of molecular weights, described by a polydispersity index (PDI).[1][2]
Below are tables summarizing the quantitative data for representative click chemistry compatible PEG linkers.
Table 1: Properties of Heterobifunctional PEGs for CuAAC
| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) | Purity | Solubility |
| Azido-PEG4-NHS ester | 388.37 | 4 | >98%[7] | DMSO, DCM, DMF[7] |
| Alkyne-PEG3-Maleimide | 326.34 | 3 | >95% | DMSO, DMF, DCM, THF, Chloroform |
| Alkyne-PEG4-Maleimide | 382.41 | 4 | >95%[8] | DMSO, DMF, DCM, THF, Chloroform[8] |
Table 2: Properties of Heterobifunctional PEGs for SPAAC
| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) | Purity | Solubility |
| DBCO-PEG4-Amine | 523.62[9][10] | 4 | >95%[11] | DMSO, DMF, CH2Cl2, THF, CHCl3[9][11] |
| DBCO-PEG-Amine, MW 5000 | ~5000 | ~113 | >95%[12] | Water, DMSO, DMF |
| DBCO-PEG4-NHS Ester | 620.69 | 4 | >95% | DMSO, DMF |
Table 3: General Properties of Polydisperse PEG Linkers
| Property | Value/Description |
| Polydispersity Index (PDI) | Typically 1.01-1.10 for polydisperse PEGs.[13] For bifunctional PEGs, PDI is generally between 1.03-1.08.[14] |
| Solubility | Generally soluble in water, aqueous buffers, and polar organic solvents (DMF, DMSO, DCM).[14][15] Insoluble in nonpolar solvents like ether and hydrocarbons.[14][16] |
| Physical Form | Low MW PEGs (<1 kDa) may be waxy solids or liquids. Higher MW PEGs are typically white, crystalline powders.[14][15] |
| Density | Approximately 1.125 g/mL.[14] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of click chemistry compatible PEG linkers to proteins.
Protocol for Site-Specific Protein PEGylation via CuAAC
This protocol describes the conjugation of an alkyne-PEG-NHS ester to a protein, followed by a click reaction with an azide-containing molecule.
Materials:
-
Protein with an available primary amine (e.g., lysine (B10760008) residue)
-
Alkyne-PEG-NHS ester
-
Azide-functionalized payload (e.g., fluorescent dye, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column (e.g., PD-10)
-
Purification system (e.g., SEC, IEX)
Procedure:
-
Protein-Alkyne Conjugation: a. Dissolve the protein in PBS to a final concentration of 2-5 mg/mL. b. Prepare a 10 mM stock solution of Alkyne-PEG-NHS ester in anhydrous DMSO. c. Add a 10-20 fold molar excess of the Alkyne-PEG-NHS ester to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS.
-
CuAAC Reaction: a. To the alkyne-modified protein solution, add the azide-functionalized payload at a 5-10 fold molar excess. b. Prepare a premixed catalyst solution: combine CuSO4 and THPTA in water to final concentrations of 500 µM and 2.5 mM, respectively. c. Add the catalyst solution to the protein-payload mixture to a final CuSO4 concentration of 100 µM. d. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. e. Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
Purification and Characterization: a. Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted payload and catalyst. b. Characterize the final conjugate by SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling if the payload is chromophoric), and mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the final molecular weight.
Protocol for Copper-Free Protein PEGylation via SPAAC
This protocol details the conjugation of a DBCO-PEG-NHS ester to a protein for subsequent reaction with an azide-modified molecule.
Materials:
-
Protein with an available primary amine
-
DBCO-PEG-NHS ester
-
Azide-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Protein-DBCO Conjugation: a. Dissolve the protein in PBS to a final concentration of 2-10 mg/mL. b. Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO. c. Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester to the protein solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess DBCO linker using a desalting column, exchanging the buffer to PBS.
-
SPAAC Reaction: a. To the DBCO-modified protein, add the azide-functionalized payload at a 2-5 fold molar excess. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS if necessary.
-
Purification and Characterization: a. Purify the final conjugate using SEC or hydrophobic interaction chromatography (HIC) to separate the PEGylated protein from unreacted components. b. Characterize the conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry as described in the CuAAC protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of click chemistry compatible PEG linkers.
References
- 1. chempep.com [chempep.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. Heterobifunctional Click Chemistry PEGs from JenKem Technology [jenkemusa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. DBCO-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]
- 13. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. labinsights.nl [labinsights.nl]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Lysine-Based Branched Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of lysine-based branched linkers for the development of antibody-drug conjugates (ADCs). It covers the core principles of their design, synthesis, and impact on ADC characteristics, along with detailed experimental protocols and data to inform ADC research and development.
Introduction to Lysine-Based Linkers in ADCs
Antibody-drug conjugates leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic payloads to target cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy. Lysine (B10760008) conjugation, which targets the abundant and solvent-accessible ε-amino groups of lysine residues on the antibody surface, is a well-established and cost-effective method for generating ADCs.[1][2]
Conventional lysine conjugation typically employs linear linkers with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3] However, this approach often results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs), which can complicate characterization and may negatively impact the therapeutic window.[4][5]
The Advent of Branched Linkers
To address the limitations of linear linkers and to increase the DAR in a more controlled manner, branched or multi-arm linkers have been developed.[6][7] These linkers possess a central core, often a lysine residue itself, from which multiple "arms" extend. Each arm can be functionalized to carry a cytotoxic payload.[7] This architecture allows for the attachment of multiple drug molecules at a single conjugation site on the antibody, thereby increasing the DAR while potentially minimizing the impact on the antibody's structure and function.[5][8]
Advantages of Lysine-Based Branched Linkers
-
Higher Drug-to-Antibody Ratios (DAR): Branched linkers enable the creation of ADCs with high DARs (e.g., 6, 8, or even higher) in a more predictable manner compared to increasing the molar excess of linear linkers.[9][10]
-
Improved Pharmacokinetics: The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), within the branched structure can shield the hydrophobic payload, leading to improved solubility, reduced aggregation, and slower clearance rates.[5][8]
-
Enhanced Efficacy: A higher DAR can lead to increased cytotoxic potency, which may be particularly beneficial for payloads with moderate potency or for targeting tumors with low antigen expression.[9][]
-
Modular Design: Branched linkers offer a modular platform for incorporating different payloads or other functional moieties, such as imaging agents.[6]
Data Presentation: Comparative Analysis of Linker Architectures
The choice of linker architecture significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data comparing ADCs constructed with linear versus branched linkers.
Table 1: Impact of Linker Architecture on Drug-to-Antibody Ratio (DAR)
| Linker Type | Molar Ratio (Linker:Ab) | Average DAR | DAR Distribution | Reference(s) |
| Linear (e.g., SMCC) | 10:1 | ~3.5 | 0-8 | [4] |
| Branched (Lysine Core, 2-arm) | 5:1 | ~4 | More defined | [12] |
| Branched (Lysine Core, 4-arm) | 5:1 | ~8 | More defined | [9] |
| Branched (Pendant PEG) | 10:1 | ~8 | Narrower | [8] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC (Target: HER2) | Linker Architecture | Average DAR | Cell Line | IC50 (nM) | Reference(s) |
| Trastuzumab-DM1 | Linear (SMCC) | 3.5 | SK-BR-3 | ~0.5-1.0 | [13] |
| Trastuzumab-MMAE | Branched (Short, PEG4) | 6 | BT-474 | 0.68 | [10][14] |
| Trastuzumab-MMAE | Branched (Long, PEG8) | 6 | BT-474 | 0.074 | [10][14] |
| Trastuzumab-MMAE | Heterogeneous (Thiol-maleimide) | 5.4 | BT-474 | 0.065 | [14] |
| FDC-MMAE | Branched (Long, PEG8) | High | NCI-N87 | ~0.1 | [15] |
Table 3: Pharmacokinetic Parameters of ADCs in Rodent Models
| ADC | Linker Architecture | Average DAR | Clearance (mL/day/kg) | AUC (µg·h/mL) | Reference(s) |
| Generic ADC | No PEG | ~4 | ~15 | - | [8] |
| Generic ADC | Linear (PEG8) | ~4 | ~5 | - | [8] |
| Trastuzumab-DM1 | Linear (L-PEG24) | 8 | High | Lower | [8] |
| Trastuzumab-DM1 | Branched (P-(PEG12)2) | 8 | Low | ~3-fold higher | [8] |
| High DAR ADC | Branched | ~9-10 | Rapid | Decreased | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a lysine-based branched linker, its conjugation to an antibody, attachment of a payload, and characterization of the resulting ADC.
Synthesis of a Heterobifunctional Lysine-Based Branched Linker
This protocol describes the synthesis of a branched linker with a lysine core, featuring two maleimide (B117702) groups for payload attachment and one NHS ester for antibody conjugation.
Materials:
-
Fmoc-Lys(Fmoc)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Maleimide-PEG-amine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Standard solid-phase peptide synthesis (SPPS) resin and reagents
Procedure:
-
Resin Loading: Swell the SPPS resin in DMF. Couple the first amino acid (e.g., a spacer) to the resin using standard coupling procedures.
-
Fmoc-Lys(Fmoc)-OH Coupling: Deprotect the N-terminus of the resin-bound amino acid using 20% piperidine in DMF. Couple Fmoc-Lys(Fmoc)-OH to the deprotected amine using a coupling agent like HBTU/DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc protecting groups from the lysine, exposing the α- and ε-amino groups.
-
Maleimide Arm Attachment: Dissolve Maleimide-PEG-amine (2.5 equivalents) and a coupling agent in DMF. Add this solution to the resin and allow it to react to couple the maleimide-containing arms to both amino groups of the lysine core.
-
Cleavage from Resin: Cleave the branched linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the crude product in cold diethyl ether.
-
NHS Ester Formation: Dissolve the purified branched linker in anhydrous DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents). Stir the reaction at room temperature overnight.
-
Purification: Purify the final heterobifunctional branched linker by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.
Preparation of a Trastuzumab-Branched Linker-MMAE Conjugate
This protocol outlines a two-step conjugation process for creating a high-DAR ADC.[2]
Materials:
-
Trastuzumab
-
Lysine-based branched linker with NHS ester and maleimide groups (from section 4.1)
-
Maleimide-functionalized payload (e.g., MC-VC-PAB-MMAE)
-
Dithiothreitol (DTT) (for cysteine-linked ADCs, used here as a point of comparison in some literature)
-
Reaction Buffer (e.g., 50 mM Borate Buffer, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the NHS-ester functionalized branched linker in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10 equivalents of linker per antibody). Gently mix and incubate at room temperature for 1-2 hours.[17]
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and quenching reagent.
Step 2: Payload Attachment
-
Payload Preparation: Dissolve the maleimide-functionalized payload (e.g., MC-VC-PAB-MMAE) in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the payload solution to the purified antibody-linker conjugate. The reaction between the maleimide groups on the linker and a thiol-containing payload is one common strategy, however, for lysine-based branched linkers, the payload is often pre-attached to the linker arms before conjugation to the antibody. If the branched linker has maleimide arms, a thiol-containing payload would be used.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload.
Characterization of the ADC
4.3.1. Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-loaded species.[18]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Data Analysis: The different drug-loaded species will separate based on hydrophobicity, with higher DAR species eluting later. Integrate the peaks corresponding to each DAR species. The average DAR is calculated as the weighted average of the peak areas.[15]
4.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
96-well plates
-
Cell culture medium
-
ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Treat the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
Visualization of Key Pathways and Concepts
Logical Relationship of Lysine Linker Architectures
Caption: Comparison of linear and branched lysine linker architectures for ADCs.
General Mechanism of Action of an ADC
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[16][19][20]
Signaling Pathway of Apoptosis Induced by MMAE
Caption: Simplified signaling pathway of apoptosis induced by the ADC payload MMAE.[21]
Conclusion
Lysine-based branched linkers represent a significant advancement in ADC technology, offering a versatile platform for creating ADCs with high drug-to-antibody ratios and improved pharmacokinetic profiles. The ability to modulate DAR and incorporate hydrophilic spacers provides a powerful tool for optimizing the therapeutic index of ADCs. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of next-generation ADCs utilizing these innovative linker technologies. As research continues, the development of novel branched linker architectures will further expand the potential of ADCs in targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. debiopharm.com [debiopharm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 12. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Methodological & Application
Application Note: Utilizing Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 for Branched ADC Construction
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. The Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a novel, branched, bifunctional linker designed for advanced ADC development. Its unique architecture allows for the conjugation of two drug molecules per linker, potentially increasing the Drug-to-Antibody Ratio (DAR) in a controlled manner.
This linker features a primary amine for initial conjugation to the antibody and two terminal azide (B81097) groups for the subsequent attachment of drug payloads via bioorthogonal click chemistry.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce aggregation, and improve the overall pharmacokinetic profile of the final ADC.[4]
Principle of the Conjugation Strategy
The construction of an ADC using this linker involves a two-step sequential conjugation strategy:
-
Amine-to-Antibody Conjugation: The linker's primary amine group is covalently attached to the monoclonal antibody. A common and effective method is to target the carboxylic acid groups of glutamic and aspartic acid residues on the antibody. These residues are activated using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amine-reactive ester, which then readily couples with the linker's amine to form a stable amide bond.[5][6]
-
Azide-to-Drug "Click" Conjugation: The two terminal azide (N3) groups on the conjugated linker are then used to attach the cytotoxic payload. The preferred method for this step is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[] This reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[8][9] The drug payload must be pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), for the reaction to occur.[10][11]
This dual-step approach provides precise control over the conjugation process, leading to more homogeneous ADC preparations.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound Linker.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE).
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Purification: Size Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) columns.
-
Buffer Exchange: Zeba™ Spin Desalting Columns.
Protocol 1: Conjugation of Amine-Linker to Antibody
This protocol details the activation of antibody carboxyl groups and subsequent coupling with the amine-functionalized linker.
-
Antibody Preparation:
-
Start with the antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into Activation Buffer (0.1 M MES, pH 6.0) using a desalting column.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (200 mM) and Sulfo-NHS (200 mM) in anhydrous DMSO or water.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation:
-
Prepare a stock solution of the this compound linker in DMSO (e.g., 20 mM).
-
Add a 10- to 20-fold molar excess of the linker solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the antibody-linker conjugate by Size Exclusion Chromatography (SEC) to remove excess linker and reaction byproducts. The elution buffer should be a formulation buffer suitable for the antibody (e.g., PBS, pH 7.4).
-
Concentrate the purified conjugate to the desired concentration.
-
Protocol 2: SPAAC Conjugation of Drug Payload
This protocol describes the "clicking" of the strained alkyne-modified drug to the azide-functionalized antibody-linker conjugate.[12]
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized drug payload in anhydrous DMSO to prepare a 10-20 mM stock solution. Ensure it is fully dissolved.[11]
-
The purified antibody-linker conjugate should be in a suitable reaction buffer like PBS, pH 7.4, at a concentration of 5-10 mg/mL.
-
-
SPAAC Reaction:
-
Add the DBCO-drug stock solution to the antibody-linker conjugate solution. A 5- to 10-fold molar excess of the drug per azide group is a common starting point.[11]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.[10]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification of the Final ADC:
-
Remove unreacted drug payload and solvent using SEC or tangential flow filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer.
-
Sterile filter the final ADC product through a 0.22 µm filter.
-
Protocol 3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is the standard method for determining DAR.[13][14] The hydrophobicity of the ADC increases with each conjugated drug molecule, allowing for the separation of species with different drug loads (DAR0, DAR2, DAR4, etc.).[15][16]
-
Procedure: Use a HIC column with a decreasing salt gradient (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to elute the different ADC species. The average DAR is calculated from the peak areas of the chromatogram.
-
Alternatively, native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) can be used to determine the DAR and drug loading distribution.
-
-
Aggregation and Purity Analysis:
-
Method: Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).
-
Procedure: Run the ADC sample on an SEC column under non-denaturing conditions. The main peak represents the monomeric ADC, while any earlier eluting peaks correspond to aggregates.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is to determine the potency (IC50) of the newly constructed ADC.[17]
-
Cell Culture:
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug payload in the cell culture medium.
-
Treat the cells with the different concentrations and include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO₂.[18]
-
-
Viability Assessment (MTT/XTT Assay):
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[18][19]
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[19]
-
Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).[19]
-
Data Presentation
Table 1: Representative ADC Conjugation and Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| DAR Distribution | DAR0: 5%, DAR2: 35%, DAR4: 60% | HIC-UV |
| Monomer Purity | >98% | SEC-UV |
| Aggregate Content | <2% | SEC-UV |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| SK-BR-3 | HER2+ | ADC | 0.5 |
| Free Drug (MMAE) | 0.01 | ||
| Unconjugated mAb | >1000 | ||
| MDA-MB-468 | HER2- | ADC | >1000 |
| Free Drug (MMAE) | 0.02 | ||
| Unconjugated mAb | >1000 |
Visualizations
Caption: Experimental workflow for ADC construction using a two-step conjugation strategy.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.[20][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
- 15. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2] The molecule of interest, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, is a bifunctional linker containing two terminal azide groups, making it an ideal substrate for dual modification via CuAAC. This allows for the attachment of two alkyne-containing molecules, facilitating the creation of complex bioconjugates, PROTACs, or other advanced drug delivery and discovery constructs.[3][4] The terminal primary amine offers an orthogonal handle for subsequent modifications or for immobilization to a surface. These application notes provide a detailed protocol for the CuAAC reaction with this specific linker.
Principle of the Reaction
The CuAAC reaction involves the copper(I)-catalyzed ligation of the two azide moieties on the this compound linker with a terminal alkyne-containing molecule of interest (e.g., a fluorescent dye, a small molecule drug, or a biotin (B1667282) tag). The reaction is highly specific and proceeds under mild, often aqueous, conditions.[5] The active Cu(I) catalytic species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[6] A stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to enhance reaction efficiency and prevent catalyst disproportionation and oxidation.[7][8]
Data Presentation: Exemplary Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for CuAAC reactions involving bifunctional azides and PEGylated molecules, based on literature precedents. These serve as a starting point for reaction optimization.
Table 1: General Reaction Parameters for CuAAC with Bifunctional Azides
| Parameter | Recommended Range | Notes |
| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O, DMF/H₂O | Co-solvents may be necessary to ensure solubility of all reactants.[3][9] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but may degrade sensitive substrates.[10] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC, LC-MS, or HPLC. |
| pH | 4 - 11 | The reaction is tolerant of a wide pH range.[1] |
Table 2: Stoichiometry and Expected Yields for Model Reactions
| Alkyne Substrate | Alkyne Equivalents (per azide) | Catalyst Loading (mol%) | Ligand (THPTA) (mol%) | Sodium Ascorbate (mol%) | Time (h) | Yield (%) |
| Propargyl Alcohol | 1.1 | 1-5 | 5-25 | 10-50 | 4 | >95 |
| Alkyne-PEG4-Biotin | 1.2 | 2 | 10 | 20 | 8 | ~90-95 |
| Alkyne-Fluorophore | 1.1 | 1 | 5 | 10 | 12 | >90 |
| Sterically Hindered Alkyne | 1.5 | 5 | 25 | 50 | 24 | 70-85 |
Note: Yields are highly substrate-dependent and the above values are estimates based on similar reactions reported in the literature. Optimization is recommended.[11][12]
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Solvents: Deionized water (H₂O), tert-Butanol (t-BuOH), Dimethyl sulfoxide (B87167) (DMSO)
-
Buffers as required (e.g., phosphate-buffered saline, PBS)
-
Nitrogen or Argon gas for degassing
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure maximum activity.[9]
-
This compound (10 mM): Dissolve the appropriate amount in deionized water or DMSO.
-
Alkyne-containing molecule (25 mM): Dissolve in DMSO or a solvent compatible with the reaction conditions.
-
Copper(II) sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.[7]
-
THPTA (250 mM): Dissolve THPTA in deionized water.[8]
-
Sodium Ascorbate (1 M): Dissolve sodium L-ascorbate in deionized water. Prepare this solution immediately before use.[3]
General CuAAC Reaction Procedure
This protocol is for a 1 µmol scale reaction. It can be scaled as needed.
-
To a suitable reaction vial, add 100 µL of the 10 mM this compound stock solution (1 µmol).
-
Add 96 µL of the 25 mM alkyne-containing molecule stock solution (2.4 µmol, 1.2 equivalents per azide).
-
Add 704 µL of a 1:1 mixture of t-BuOH and deionized water to bring the total volume to 900 µL.
-
Gently bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen.[3]
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
Add 2 µL of 100 mM CuSO₄ solution (0.2 µmol, 20 mol%).
-
Add 4 µL of 250 mM THPTA solution (1 µmol, 100 mol%).
-
Mix gently.
-
-
Add the 6 µL of the catalyst premix to the reaction vial.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (20 µmol, 200 mol%).
-
Seal the reaction vial and stir at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
Product Purification by HPLC
The PEGylated product can be purified using reverse-phase HPLC.[]
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the conjugated molecule.
-
Detection: UV-Vis at a wavelength appropriate for the conjugated molecule. If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Procedure:
-
Quench the reaction by adding 10 µL of 0.5 M EDTA solution.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtered solution onto the HPLC system.
-
Collect the fractions corresponding to the product peak.
-
Combine the product-containing fractions and lyophilize to obtain the pure product.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.[9] |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF) to improve solubility.[14] | |
| Incompatible buffer | Avoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[3] | |
| Formation of side products (e.g., alkyne homodimer) | Presence of oxygen leading to Glaser coupling | Perform the reaction under strictly anaerobic conditions. Increase the concentration of sodium ascorbate.[9] |
| Incomplete conversion | Steric hindrance | Increase the reaction temperature or extend the reaction time. Increase catalyst and ligand loading.[9] |
| Insufficient equivalents of alkyne | Use a higher excess of the alkyne-containing molecule (e.g., 2-3 equivalents per azide). |
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Schematic of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bioclone.net [bioclone.net]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Conjugation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker.[] The linker is a critical component, influencing the stability, solubility, and pharmacokinetic properties of the entire ADC construct.[2][3] Polyethylene glycol (PEG) linkers are widely utilized in ADC development due to their ability to enhance water solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugate.[][4][5]
This document provides detailed application notes and protocols for the use of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 , a branched, heterobifunctional linker, in the development of antibody conjugates.[6][7][8] This linker possesses a primary amine for initial conjugation to the antibody and two terminal azide (B81097) groups, which are available for subsequent bioorthogonal "click" chemistry reactions.[][10] This dual functionality allows for the attachment of multiple payloads, such as therapeutic agents or imaging molecules, in a precise and controlled manner.[11][12]
The protocols outlined below describe a two-stage conjugation strategy:
-
Antibody Modification: Covalent attachment of the this compound linker to the antibody via its primary amine. This is typically achieved by first activating the linker's amine group to make it reactive towards accessible carboxyl groups on the antibody (e.g., on aspartic or glutamic acid residues) or by directly reacting the linker's amine with activated carboxyl groups on the antibody. A more common approach for targeting surface lysines is to use an amine-reactive linker that subsequently introduces an azide. However, for the specified linker, we will detail the carbodiimide-mediated coupling to antibody carboxyl groups.
-
Payload Conjugation: Attachment of a payload molecule containing a complementary reactive group (e.g., a cyclooctyne) to the azide-functionalized antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10][13] This click chemistry approach is highly efficient and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native cellular processes.[][10]
Materials and Reagents
| Material/Reagent | Recommended Specifications | Supplier |
| Antibody of Interest | Purified, concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) | User-defined |
| This compound | Purity >95% | e.g., MedchemExpress, GlpBio |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade | Standard lab supplier |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Molecular biology grade | Standard lab supplier |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Prepare in-house |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or commercial |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Prepare in-house |
| DBCO-Payload | User-defined payload with a Dibenzocyclooctyne group | User-defined |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade | Standard lab supplier |
| Desalting Columns | e.g., Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |
| Centrifugal Filter Units | e.g., Amicon® Ultra, 50 kDa MWCO | MilliporeSigma |
| Analytical Columns | HIC, SEC columns | e.g., Tosoh Bioscience, Agilent |
Experimental Protocols
Stage 1: Antibody Modification with this compound
This protocol details the conjugation of the linker to the antibody's carboxyl groups using EDC/Sulfo-NHS chemistry.
1. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[14] This can be accomplished using a desalting column or dialysis.[15][16]
-
Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.[16]
2. Activation of Antibody Carboxyl Groups:
-
Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.
-
Prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in anhydrous DMSO.
-
Add a 50-fold molar excess of both EDC and Sulfo-NHS to the antibody solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation of the Linker:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 20- to 50-fold molar excess of the linker solution to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).[14]
-
Collect the fractions containing the azide-modified antibody. The purified antibody can be concentrated using a centrifugal filter unit.
Stage 2: Payload Conjugation via Click Chemistry
This protocol describes the attachment of a DBCO-containing payload to the azide-modified antibody using a copper-free SPAAC reaction.
1. Prepare Payload Stock Solution:
-
Dissolve the DBCO-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
2. Click Reaction:
-
Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.[17]
-
The final concentration of the organic co-solvent (e.g., DMSO) should ideally be kept below 10% to maintain antibody stability.[17]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.[17]
3. Final Purification:
-
Purify the final antibody conjugate from excess payload using a desalting column, size-exclusion chromatography (SEC), or dialysis.[17]
-
Concentrate the final product using an appropriate molecular weight cutoff centrifugal filter.
Characterization and Data Analysis
The resulting antibody conjugate should be thoroughly characterized to determine key quality attributes.
| Parameter | Analytical Technique(s) | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Average number of payload molecules per antibody.[18][19] |
| Conjugate Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Percentage of monomer, aggregate, and fragment species.[18][20] |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | Confirmation of the mass of the intact conjugate and its different glycoforms.[20][21][22] |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Determination of binding kinetics (KD, ka, kd) compared to the unmodified antibody. |
| In Vitro Cytotoxicity | Cell-based assays | IC50 value on target-expressing and non-target cell lines. |
Protocol: DAR Determination by HIC
Hydrophobic interaction chromatography separates molecules based on their surface hydrophobicity. Since many cytotoxic payloads are hydrophobic, HIC can effectively separate antibody species with different numbers of conjugated payloads.[18][23]
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[24]
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values, which are more retained due to increased hydrophobicity.[23] The average DAR is calculated from the relative peak areas of the different species.
Protocol: Purity and Aggregation Analysis by SEC
Size-exclusion chromatography separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates in biopharmaceutical preparations.[18][20]
-
Column: TSKgel G3000SWxl or similar SEC column.[19]
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[24]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric antibody conjugate. Peaks eluting earlier represent aggregates, while later-eluting peaks correspond to fragments.
Protocol: Molecular Weight Analysis by Native MS
Native mass spectrometry allows for the analysis of intact proteins and protein complexes under non-denaturing conditions, providing accurate mass measurements and information on drug loading distribution.[21]
-
Sample Preparation: Buffer exchange the antibody conjugate into a volatile buffer such as 200 mM ammonium acetate.[21]
-
Instrumentation: An ESI-Q-TOF or Orbitrap mass spectrometer capable of high mass analysis.[25]
-
Analysis: The resulting mass spectrum will show a series of charge states for each DAR species. Deconvolution of this spectrum will yield the zero-charge mass for each species, confirming the successful conjugation and allowing for DAR calculation.[20]
Conclusion
The this compound linker offers a versatile platform for the creation of advanced antibody conjugates. Its branched structure allows for the potential attachment of multiple payload molecules via highly efficient and specific click chemistry. The protocols and analytical methods described in these application notes provide a comprehensive framework for researchers to successfully conjugate this linker to antibodies and characterize the resulting bioconjugates, facilitating the development of novel targeted therapeutics and diagnostics.
References
- 2. adcreview.com [adcreview.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 8. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. benchchem.com [benchchem.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biocompare.com [biocompare.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. mdpi.com [mdpi.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amine-to-Carboxyl Coupling with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity. One of the most robust and common methods for PEGylation is the formation of a stable amide bond between a carboxyl group on a PEG linker and a primary amine on the molecule of interest. This document provides detailed protocols and quantitative data for performing amine-to-carboxyl coupling using PEG linkers, with a focus on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Data Presentation
Quantitative Analysis of Amide Bond Formation
The efficiency, purity, and yield of PEG-amide conjugates are influenced by several factors, including the choice of coupling reagents and reaction conditions. The following tables summarize key quantitative data to aid in the selection of optimal PEGylation parameters.
Table 1: Comparison of Common Coupling Reagents for Amine-to-Carboxyl Coupling
| Coupling Reagent System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >85% | Water-soluble byproducts, mild reaction conditions. | O-acylisourea intermediate is unstable in aqueous solutions; requires careful pH control.[1] |
| DCC/NHS | >80% | High activation efficiency in organic solvents. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[2] |
| HATU | >90% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly.[3] |
Note: Yields are typical and can vary depending on the specific substrates and reaction conditions.
Table 2: Effect of pH on EDC/NHS Coupling Reaction Steps
| Reaction Step | Optimal pH Range | Buffer Recommendations | Considerations |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | MES buffer | Low pH protonates the carboxyl group, making it less reactive. EDC is most efficient in acidic conditions.[4][5] |
| Amine Coupling (to NHS-ester) | 7.0 - 8.5 | PBS, Borate buffer | At lower pH, the amine is protonated and non-nucleophilic. At higher pH (>8.6), the NHS-ester is prone to rapid hydrolysis.[6][7] |
Table 3: Half-life of NHS Esters at Various pH Values
This table highlights the importance of pH control on the stability of the activated PEG linker. As the pH increases, the rate of hydrolysis of the NHS ester accelerates, reducing the time available for the desired coupling reaction.[7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~210 minutes |
| 8.5 | 25 | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~125 minutes |
Table 4: Impact of Molar Ratio on PEGylation Efficiency
The molar ratio of the PEG linker and coupling reagents to the amine-containing molecule is a critical parameter to optimize for achieving the desired degree of PEGylation and maximizing the yield of the target conjugate.
| Reactants (PEG:Protein) | Molar Ratio | Reaction Time | Product Yield (Mono-PEGylated) | Reference |
| mPEG-ALD : rhG-CSF | 3:1 | 2 hours | Lower than 5:1 | [8] |
| mPEG-ALD : rhG-CSF | 5:1 | 2 hours | 86% | [8] |
| mPEG : Lysozyme | 6:1 | 24 hours | - | [9] |
| mPEG : Lysozyme | 8:1 | 3 hours | - | [9] |
Note: Optimal ratios are protein-dependent and should be determined empirically. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[4]
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: EDC/NHS-mediated amine-to-carboxyl coupling mechanism.
Caption: Typical experimental workflow for protein PEGylation.
Experimental Protocols
Protocol 1: Two-Step Aqueous Phase Amine-to-Carboxyl Coupling
This protocol is ideal for conjugating a carboxylated PEG linker to a protein or other amine-containing biomolecule, particularly when the biomolecule also contains carboxyl groups, as it minimizes self-polymerization.
Materials:
-
Carboxylated PEG Linker (PEG-COOH)
-
Amine-Containing Molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.[10]
-
Dissolve the carboxylated PEG linker in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL).
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use.
-
Ensure the amine-containing molecule is in the Coupling Buffer. If necessary, perform a buffer exchange.
-
-
Activation of Carboxylated PEG:
-
To the PEG-COOH solution, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated PEG solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Alternatively, to prevent protein cross-linking, the excess EDC can be removed before adding the protein by using a desalting column.
-
Adjust the pH of the final reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
-
Purification of the PEG-Conjugate:
-
Remove excess reagents and byproducts by purifying the conjugate using an appropriate method such as SEC or dialysis against PBS.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, and use HPLC or mass spectrometry to confirm successful conjugation and assess purity.
-
Protocol 2: Organic Phase Amine-to-Carboxyl Coupling
This protocol is suitable for small molecules or peptides that are soluble in organic solvents.
Materials:
-
Carboxylated PEG Linker (PEG-COOH)
-
Amine-Containing Molecule
-
EDC·HCl
-
NHS
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Purification System: Flash chromatography or preparative HPLC
Procedure:
-
Preparation of Reactants:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the carboxylated PEG linker (1 equivalent) in the anhydrous solvent.
-
-
Activation of Carboxylated PEG:
-
Add EDC·HCl (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the PEG-COOH solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the activated PEG solution.
-
Add DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by a suitable analytical technique like LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using an appropriate method such as flash chromatography or preparative HPLC to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final PEG-amide conjugate using techniques such as NMR and mass spectrometry.
-
Conclusion
The formation of an amide bond between a carboxylated PEG linker and an amine-functionalized molecule is a versatile and efficient method for creating bioconjugates with enhanced therapeutic properties. Successful PEGylation depends on the careful selection of coupling reagents and the optimization of reaction parameters such as pH, molar ratios, and reaction time. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and optimize their amine-to-carboxyl coupling strategies, leading to the reproducible synthesis of high-quality PEGylated molecules.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for the synthesis of Antibody-Drug Conjugates (ADCs). This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Its high specificity, reliability, and mild reaction conditions make it an invaluable tool in the development of targeted cancer therapies. These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the CuAAC-mediated conjugation of cytotoxic drugs to monoclonal antibodies.
Principle of CuAAC for ADC Synthesis
The CuAAC reaction involves the copper(I)-catalyzed ligation of a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. This reaction is bioorthogonal, meaning the azide and alkyne groups are essentially non-reactive within biological systems, thus ensuring that the conjugation is highly specific to the intended functional groups on the antibody and the drug-linker.[1] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state and enhances reaction efficiency.[1]
There are two primary strategies for CuAAC-based ADC synthesis:
-
Alkyne-modified antibody + Azide-modified drug-linker: The antibody is functionalized with alkyne groups, and the cytotoxic drug, attached to a linker, possesses an azide group.
-
Azide-modified antibody + Alkyne-modified drug-linker: The antibody is functionalized with azide groups, and the drug-linker contains a terminal alkyne.
The choice of strategy can be influenced by the stability of the functional groups and the synthetic accessibility of the modified components.[2][3]
Data Presentation
The following tables summarize typical quantitative data obtained from the CuAAC-mediated synthesis of ADCs. These values are representative and can vary based on the specific antibody, drug-linker, and reaction conditions.
Table 1: Representative Reaction Parameters and Outcomes for CuAAC-mediated ADC Synthesis
| Antibody | Drug-Linker | Molar Ratio (Drug:Ab) | Reaction Time (h) | Average DAR | Conjugation Yield (%) | Reference |
| Trastuzumab | Azido-PEG4-vc-MMAE | 10:1 | 2 | ~2.0 | >95 | [4] |
| Pertuzumab (mutated) | AzPy-Payload (MMAE) | 1.2 eq per alkyne | 2 | Close to quantitative | High | [2] |
| Trastuzumab | Porphyrin-azide | Not specified | Not specified | Not specified | Successful conjugation | [3] |
DAR: Drug-to-Antibody Ratio. Yields are often reported as "high" or "quantitative" in the literature based on LC-MS analysis.
Table 2: Purification and Characterization of CuAAC-Synthesized ADCs
| ADC | Purification Method | Recovery (%) | Purity (%) (by SEC) | Analytical Method for DAR |
| Trastuzumab-AJICAP™-MMAE | Hydrophobic Interaction Chromatography (HIC) | >60 | >96.5 | HIC, LC-MS |
| PBD-based ADC | Membrane Chromatography (HIC) | 85 | >99 | HIC, LC-MS |
| Trastuzumab emtansine (T-DM1) | Not specified | Not specified | Not specified | LC-QTOF-MS |
PBD: Pyrrolobenzodiazepine. SEC: Size-Exclusion Chromatography. HIC: Hydrophobic Interaction Chromatography. LC-MS: Liquid Chromatography-Mass Spectrometry.
Experimental Protocols
Protocol 1: General CuAAC for ADC Synthesis (Alkyne-Modified Antibody)
This protocol describes a general method for conjugating an azide-containing drug-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified drug-linker (e.g., Azido-PEG4-vc-MMAE) dissolved in an organic solvent (e.g., DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., SEC or HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS system)
Procedure:
-
Preparation of Antibody and Drug-Linker:
-
Prepare the alkyne-modified antibody to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the azide-modified drug-linker in DMSO to a stock concentration of 10-20 mM.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).
-
Allow the premix to stand for 1-2 minutes at room temperature.
-
-
Conjugation Reaction:
-
To the antibody solution, add the desired molar excess of the azide-modified drug-linker (typically 5-10 equivalents per alkyne group).
-
Add the catalyst premix to the antibody-drug mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Upon completion of the reaction, purify the ADC from unreacted drug-linker, copper catalyst, and other reagents.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller molecules. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and load the reaction mixture. Collect the fractions corresponding to the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and remove impurities.[5] A salt gradient is typically used for elution.
-
-
Characterization of the ADC:
-
Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance wavelength from the antibody, the DAR can be estimated using their respective extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of DAR species.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to determine the exact mass of the ADC and its different drug-loaded forms, providing an accurate average DAR and distribution.[6]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and low molecular weight fragments.[7]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC.
-
-
Protocol 2: Site-Specific ADC Synthesis via CuAAC
For a more homogeneous ADC with a defined DAR, site-specific modification of the antibody is employed to introduce a single alkyne or azide group at a specific location.[8][9] The CuAAC reaction is then carried out as described in Protocol 1, often with lower equivalents of the drug-linker.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using CuAAC.
Caption: Simplified catalytic cycle of CuAAC.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile method for the synthesis of Antibody-Drug Conjugates. Its high efficiency, specificity, and mild reaction conditions have established it as a leading strategy in the field of targeted therapeutics. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize and characterize ADCs for preclinical and clinical development. The ability to achieve site-specific conjugation and produce homogeneous ADCs further enhances the potential of CuAAC to create next-generation cancer therapies with improved efficacy and safety profiles.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Site-Specific Quantitation of Drug Conjugations on Antibody-Drug Conjugates (ADCs) Using a Protease-Assisted Drug Deconjugation and Linker-like Labeling (PADDLL) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug-Linker Synthesis using Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This linker is particularly valuable in the development of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs), where a high drug-to-antibody ratio (DAR) and favorable pharmacokinetic properties are desired.
Introduction
This compound is a versatile tool in bioconjugation featuring a primary amine and two terminal azide (B81097) functionalities built upon a lysine (B10760008) core.[1][2][3] The primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). The two azide groups serve as handles for "click chemistry," enabling the efficient and specific attachment of molecules bearing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
The branched PEGylated structure enhances the solubility and pharmacokinetic properties of the resulting conjugate, reduces the potential for aggregation, and can shield the conjugate from the host immune system.[6][7] The dual azide functionalities permit the attachment of two payload molecules (e.g., cytotoxic drugs, imaging agents) to a single conjugation site, effectively increasing the payload density.[8]
Data Presentation
The use of branched PEG linkers can significantly impact the physicochemical and biological properties of ADCs. The following tables summarize representative data from studies on related branched linker systems, highlighting the importance of linker design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C33H64N10O12 | N/A |
| Molecular Weight | 793.0 g/mol | N/A |
| Appearance | Oil | [1] |
| Solubility | Soluble in DMSO, DMF, water, and other common organic solvents. | [9] |
| Storage | Store at -20°C for long-term stability (up to 3 years). | [1] |
Table 2: Comparative in vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers
| Linker Architecture | Conjugate (Example) | Cell Line | IC50 (nM) | Reference(s) |
| Branched (Long) | Homogeneous DAR 6 Trastuzumab-MMAE | SK-BR-3 | 1.2 | [10] |
| Branched (Short) | Homogeneous DAR 6 Trastuzumab-MMAE | SK-BR-3 | 11.2 | [10] |
| Linear | Homogeneous DAR 2 Trastuzumab-MMAE | SK-BR-3 | 3.5 | [10] |
| Data is representative and extracted from studies on similar branched linker technologies to illustrate performance principles. |
Table 3: Representative Pharmacokinetic Parameters of High-DAR ADCs in Mice
| Linker Configuration | ADC (DAR 8) Example | Clearance (mL/day/kg) | AUC (day*µg/mL) | Reference(s) |
| Pendant (Branched-like) | T-(P(12x2)-DM1)8 | 11.8 | 84.5 | [10] |
| Linear | T-(L24-DM1)8 | 32.1 | 31.1 | [10] |
| This data illustrates that a branched or pendant PEG configuration can lead to more favorable pharmacokinetics (slower clearance, higher exposure) compared to a linear linker of equivalent length. |
Mandatory Visualization
Logical Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not publicly available, the following diagram illustrates a plausible synthetic route based on established chemical principles for constructing heterobifunctional PEGylated lysine scaffolds.
Experimental Workflow for ADC Synthesis
The following diagram outlines the general workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the this compound linker. This example illustrates the attachment of the linker to a payload first, followed by conjugation to an antibody.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization will be required for specific molecules and applications.
Protocol 1: Conjugation of Linker to a Carboxyl-Containing Payload
This protocol describes the attachment of the linker's primary amine to a payload (e.g., a cytotoxic drug) that contains a carboxylic acid group via EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxyl-containing payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris buffer, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification System: Reversed-phase HPLC (RP-HPLC)
Procedure:
-
Payload Activation: a. Dissolve the carboxyl-containing payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (Payload:EDC:NHS). b. Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS-activated payload.
-
Conjugation Reaction: a. In a separate vial, dissolve this compound in DMF or DMSO. b. Add the linker solution to the activated payload solution. Use a slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents). c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Reaction Monitoring and Purification: a. Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate. b. Once the reaction is complete, purify the product using RP-HPLC to remove unreacted starting materials and coupling reagents. c. Characterize the final product by mass spectrometry and NMR.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to a DBCO-Modified Antibody
This protocol describes the copper-free "click" reaction of the dual azide groups on the payload-linker conjugate (from Protocol 1) to a dibenzocyclooctyne (DBCO)-functionalized antibody.
Materials:
-
Purified Payload-Linker-(N3)2 conjugate
-
DBCO-functionalized antibody (prepared using standard methods)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC)
-
Analytical System: Hydrophobic Interaction Chromatography (HIC) for DAR analysis
Procedure:
-
Antibody Preparation: a. Ensure the DBCO-functionalized antibody is purified and buffer-exchanged into PBS, pH 7.4. b. Adjust the antibody concentration to 2-10 mg/mL.
-
SPAAC Reaction: a. Dissolve the Payload-Linker-(N3)2 conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer. b. Add the Payload-Linker-(N3)2 solution to the antibody solution. A molar excess of the payload-linker is typically used (e.g., 1.5 to 5-fold excess per DBCO group) to drive the reaction to completion. The final concentration of the organic co-solvent should be kept low (<10%) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
Purification and Characterization: a. Purify the resulting ADC from unreacted payload-linker and other small molecules using SEC (e.g., a Superdex 200 or equivalent column) pre-equilibrated with a formulation buffer (e.g., PBS). b. Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry. c. Confirm the identity and purity of the final ADC product and store at the recommended temperature (typically 2-8°C or -80°C).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Modified Protein
This protocol outlines a general procedure for attaching the azide-functionalized linker to a protein containing a terminal alkyne. Note: Copper can be cytotoxic and may damage proteins; therefore, the use of a copper-stabilizing ligand is critical.
Materials:
-
Azide-functionalized molecule (e.g., Payload-Linker-(N3)2)
-
Alkyne-functionalized protein
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
-
Purification System: SEC or dialysis
Procedure:
-
Reagent Preparation: a. Prepare a 100 mM stock solution of CuSO4 in deionized water. b. Prepare a 1 M stock solution of Sodium Ascorbate in deionized water immediately before use. c. Prepare a 10-100 mM stock solution of the stabilizing ligand in a compatible solvent (e.g., THPTA in water, TBTA in DMSO).
-
CuAAC Reaction: a. In a reaction vessel, combine the alkyne-functionalized protein and the azide-functionalized molecule (1.5 - 5 equivalents per alkyne) in the reaction buffer. b. Add the stabilizing ligand (e.g., THPTA) to the mixture. A 5-fold molar excess of ligand to copper is recommended. c. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst. d. Initiate the reaction by adding CuSO4 (final concentration 50-250 µM) followed immediately by the freshly prepared sodium ascorbate (final concentration 1-5 mM). e. Stir the reaction mixture at room temperature, protected from light, for 1-4 hours.
-
Purification: a. Upon completion, remove excess reagents and catalyst components by SEC or dialysis. b. Characterize the final conjugate for purity and degree of labeling.
References
- 1. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 2. 【this compound】this compound CAS号:2244602-35-3【结构式 性质 活性】-化源网 [m.chemsrc.com]
- 3. Amine-PEG3-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. N-(Azido-PEG4)-L-Lyisine | BroadPharm [broadpharm.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 9. mdpi.com [mdpi.com]
- 10. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Creating Antibody-Drug Conjugates (ADCs) with Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis and characterization of Antibody-Drug Conjugates (ADCs) using the branched, bifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This advanced linker enables the attachment of two payload molecules per linker, facilitating the creation of ADCs with a potentially higher drug-to-antibody ratio (DAR) and improved therapeutic efficacy. The inclusion of polyethylene (B3416737) glycol (PEG) moieties enhances the solubility and stability of the final ADC construct.
Introduction to this compound
The this compound linker is a heterobifunctional molecule designed for advanced bioconjugation. Its primary amine group allows for covalent attachment to a monoclonal antibody (mAb), typically through reaction with carboxyl groups or activated esters. The two terminal azide (B81097) (N3) groups serve as handles for "click chemistry," enabling the highly efficient and specific attachment of alkyne-modified cytotoxic payloads. This branched structure is particularly advantageous for achieving a higher drug loading in a controlled manner.
Physicochemical Properties of the Linker
| Property | Value |
| Molecular Formula | C35H68N10O14 |
| Molecular Weight | 853.0 g/mol |
| Appearance | Oil |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C to -80°C |
Experimental Workflow Overview
The overall process for creating and evaluating an ADC with this linker involves several key stages: antibody modification with the linker, conjugation of the cytotoxic payload via click chemistry, purification of the ADC, and finally, characterization and in vitro evaluation.
Caption: General workflow for ADC synthesis, purification, and characterization.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker's primary amine to the carboxyl groups (e.g., on aspartic or glutamic acid residues) of a monoclonal antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into Activation Buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation:
-
Dissolve the this compound linker in DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of mAb-Linker Conjugate:
-
Purify the conjugate using a pre-equilibrated SEC column to remove excess linker and reagents.
-
Monitor the elution at 280 nm and collect the fractions containing the antibody conjugate.
-
Protocol 2: Payload Conjugation via Click Chemistry
This section provides protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice depends on the nature of the payload and the sensitivity of the antibody to copper.
2A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
mAb-Linker Conjugate
-
Alkyne-modified cytotoxic payload (e.g., Alkyne-MMAE)
-
Copper(II) Sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the mAb-linker conjugate in PBS.
-
Add the alkyne-payload to a 5-fold molar excess per azide group.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the CuSO4/THPTA complex to the antibody-payload mixture.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
2B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
mAb-Linker Conjugate
-
Strained alkyne-modified payload (e.g., DBCO-MMAE)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the DBCO-payload in DMSO.
-
-
Conjugation Reaction:
-
To the mAb-linker conjugate in PBS, add a 2-fold molar excess of the DBCO-payload per azide group.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Protocol 3: ADC Purification and Characterization
3A. Purification
Materials:
-
Crude ADC reaction mixture
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size-Exclusion Chromatography (SEC) system
-
HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
SEC Mobile Phase: PBS, pH 7.4
Procedure:
-
Initial Purification (SEC):
-
Perform an initial purification using an SEC column to remove unreacted payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
HIC for DAR Species Separation (Optional but Recommended):
-
Adjust the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Inject the sample onto the HIC column.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Collect fractions corresponding to the desired DAR species.
-
3B. Characterization
-
Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Analyze the purified ADC using an analytical HIC column with a shallow gradient.
-
The number of conjugated drugs increases hydrophobicity, leading to later elution times.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
-
-
Purity Analysis by SDS-PAGE:
-
Run the ADC sample on a non-reducing and reducing SDS-PAGE gel.
-
Under non-reducing conditions, the ADC should run as a single band.
-
Under reducing conditions, the heavy and light chains will separate. Drug conjugation will slightly increase the molecular weight of the chains.
-
-
Mass Spectrometry (MS):
-
For precise mass determination and confirmation of conjugation, analyze the ADC using native MS or after reduction of the light and heavy chains.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in culture medium.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the logarithm of the concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Quantitative Data
The use of branched, PEGylated linkers can significantly impact the properties and efficacy of an ADC. While specific data for this compound is proprietary to its users, the following table provides representative data on how linker length in structurally similar branched linkers can affect ADC cytotoxicity.
Table 1: Representative Cytotoxicity of Trastuzumab-MMAE Conjugates with Different Branched Linkers
| ADC Construct | Linker Architecture | Average DAR | IC50 (nM) on SK-BR-3 cells |
| ADC 1 | Short Branched Linker | 6 | 1.2 |
| ADC 2 | Long Branched Linker (with additional PEG) | 6 | 0.08 |
| ADC 3 (Control) | Heterogeneous (Thiol-maleimide) | ~5.4 | 0.09 |
| ADC 4 (Control) | Homogeneous DAR 2 | 2 | 0.45 |
| Data is illustrative and based on trends observed in published studies with similar linker technologies. Actual results will vary based on the specific antibody, payload, and experimental conditions. |
ADC Mechanism of Action and Signaling Pathway
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. It is then trafficked to the lysosome, where the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. For many common payloads like auristatins (e.g., MMAE), the released drug disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway.
Caption: ADC-induced intrinsic apoptosis pathway.
Troubleshooting & Optimization
Troubleshooting low yield in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 conjugation
Welcome to the technical support center for Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to low conjugation yield.
The primary application of this heterotrifunctional linker involves the reaction of its terminal primary amine with an activated functional group, most commonly an N-hydroxysuccinimide (NHS) ester, on a target molecule (e.g., protein, antibody, or small molecule). This guide focuses on troubleshooting this specific amide bond formation step.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common issues encountered during the conjugation of a molecule containing an activated ester (e.g., NHS-ester) to the primary amine of the this compound linker.
Reaction Conditions
Question 1: My conjugation yield is very low. Could the reaction pH be the issue?
Answer: Yes, pH is one of the most critical factors for this reaction. The primary amine of the PEG linker must be deprotonated (in its nucleophilic -NH2 form) to react efficiently with the NHS ester.[1] However, the NHS ester is also susceptible to hydrolysis, which is accelerated at higher pH.[1][2]
-
Low pH (<7.0): The amine group will be predominantly protonated (-NH3+), making it non-nucleophilic and significantly slowing or preventing the reaction.[1][3][4]
-
High pH (>9.0): While the amine is reactive, the NHS ester will rapidly hydrolyze, reducing the amount of active reagent available for conjugation and lowering the overall yield.[1][3][4]
The optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis, typically falling in the pH 7.2-8.5 range .[2] For many proteins, an optimal pH of 8.3-8.5 is recommended.[1][3][4]
Question 2: What type of buffer should I use?
Answer: The choice of buffer is crucial. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the PEG linker's amine for reaction with the NHS ester, significantly reducing your yield.[2][5]
Recommended Buffers:
-
Phosphate-buffered saline (PBS) at pH 7.2-7.4.[6]
If your molecule is in an incompatible buffer, it must be exchanged into one of the recommended buffers via dialysis or desalting columns before starting the conjugation.[5]
Reagents and Materials
Question 3: I'm still getting a low yield with the correct buffer and pH. Could my reagents be the problem?
Answer: Absolutely. The quality and handling of both the NHS-ester activated molecule and the PEG linker are paramount.
-
NHS-Ester Instability: NHS esters are moisture-sensitive and prone to hydrolysis.[5] Always store NHS-ester activated compounds in a desiccated environment at the recommended temperature (typically -20°C). Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] Do not prepare stock solutions of NHS esters for long-term storage in aqueous buffers; dissolve them in an anhydrous solvent like DMSO or DMF immediately before use.[5]
-
Solvent Quality: If using an organic solvent like Dimethylformamide (DMF) to dissolve reagents, ensure it is anhydrous and amine-free. Old or degraded DMF can contain amines, which will consume the NHS ester.[3][4]
-
PEG Linker Integrity: While more stable than NHS esters, the Amine-PEG linker should be stored properly at -20°C to ensure its integrity.
Reaction Parameters
Question 4: What molar ratio of PEG-linker to my molecule should I use?
Answer: To drive the reaction to completion, a molar excess of the amine-PEG linker over the NHS-activated molecule is typically recommended. However, since the this compound is often the more specialized reagent, it is more common to use a molar excess of the NHS-activated molecule when conjugating to the PEG linker's amine.
If you are reacting an NHS-activated protein with the amine-PEG linker, a 5 to 20-fold molar excess of the protein is a good starting point.[6][8] The optimal ratio depends on the number of available reaction sites and should be determined empirically for your specific molecule.
Question 5: How long should the reaction run and at what temperature?
Answer: Typical reaction times are between 30 minutes and 2 hours at room temperature, or overnight at 4°C.[2][5][9] Longer incubation at a lower temperature (4°C) can sometimes improve yield by slowing the competing hydrolysis of the NHS ester.[9]
Frequently Asked Questions (FAQs)
Q1: How do I stop the conjugation reaction? A1: The reaction can be stopped or "quenched" by adding a small molecule containing a primary amine.[2] This consumes any remaining unreacted NHS esters. Common quenching agents include Tris buffer, glycine, or ethanolamine (B43304) added to a final concentration of 20-100 mM.[9][10]
Q2: My protein is precipitating during the reaction. What can I do? A2: Protein precipitation can be caused by the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS-activated molecule or by the PEGylation itself altering the protein's solubility.
-
Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[8][9]
-
Protein Concentration: Ensure your protein concentration is appropriate. Highly concentrated solutions may be more prone to aggregation.
-
Additives: Consider adding solubility-enhancing excipients to the buffer, such as arginine.[10]
Q3: How can I confirm that the conjugation was successful? A3: Several analytical techniques can be used to assess conjugation efficiency:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can determine the molecular weight of the product, confirming the addition of the PEG linker.[9][11]
-
Size Exclusion Chromatography (SEC): The PEGylated product will have a larger hydrodynamic radius and elute earlier than the unconjugated molecule.[]
-
Reverse Phase HPLC (RP-HPLC): Can be used to separate the conjugated product from the starting materials.[]
-
SDS-PAGE: The conjugated protein will show a shift to a higher apparent molecular weight compared to the unconjugated protein.
Q4: I see my product with analytical methods, but my final yield after purification is low. Why? A4: Low recovery after purification can be due to several factors:
-
Adsorption to Chromatography Columns: PEGylated proteins can sometimes interact non-specifically with SEC or ion-exchange columns, leading to product loss.[10][13] Modifying the mobile phase with additives or changing the column matrix can help mitigate this.[10]
-
Incorrect MWCO for Dialysis/Ultrafiltration: If using a membrane-based purification method, ensure the Molecular Weight Cut-Off (MWCO) is appropriate to retain your conjugate while allowing smaller reactants to pass through.[10]
-
Aggregation and Precipitation: The purification conditions (e.g., buffer, temperature) may be causing your product to aggregate and precipitate.[10]
Data Presentation
Table 1: Effect of pH on NHS-Ester Stability
This table summarizes the half-life of a typical NHS ester in aqueous solution at different pH values and temperatures, illustrating the importance of managing this parameter to prevent reagent loss due to hydrolysis.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [2][14] |
| 8.0 | 4°C | ~1 hour | [15] |
| 8.5 | 25°C | ~20 minutes | [16] |
| 8.6 | 4°C | 10 minutes | [2][14] |
| 9.0 | 25°C | ~10 minutes | [16] |
Table 2: Recommended Starting Conditions for NHS-Ester to Amine Conjugation
These parameters provide a general starting point for your experiment and may require optimization for your specific application.
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. Start at pH 7.4-8.0. | [2][8] |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Amine-containing buffers like Tris or Glycine will compete in the reaction. | [2][7] |
| Molar Ratio | 5- to 20-fold excess of NHS-activated molecule | Ratio should be optimized based on the specific reactants and desired degree of labeling. | [8][9] |
| Reaction Time | 0.5 - 4 hours at Room Temp; or Overnight at 4°C | Lower temperatures can help minimize hydrolysis of the NHS ester. | [2][9] |
| Organic Solvent | < 10% (v/v) | If using DMSO/DMF to dissolve reagents, keep the final concentration low to avoid protein precipitation. | [8][9] |
Experimental Protocols
Protocol 1: General NHS-Ester to Amine-PEG Conjugation
This protocol describes a general method for conjugating an NHS-ester activated molecule to the this compound linker.
-
Reagent Preparation:
-
Equilibrate the NHS-activated molecule and the Amine-PEG linker to room temperature before opening the vials.
-
Prepare your target molecule (containing the primary amine, i.e., the PEG linker) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]
-
-
Conjugation Reaction:
-
Add the calculated amount of the NHS-activated molecule stock solution to the solution of the Amine-PEG linker. A 5- to 20-fold molar excess of the NHS-activated molecule is a common starting point.[8][9]
-
Add the stock solution dropwise while gently stirring or vortexing to prevent precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching:
-
Purification:
Protocol 2: Analysis by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a pore size appropriate for the expected size of your final conjugate. For larger proteins (>200 kDa), pore sizes of 500-1000 Å may be suitable.[17]
-
Mobile Phase: Use a mobile phase that promotes the stability of your conjugate and minimizes non-specific interactions with the column, typically a buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).[13]
-
Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject your purified sample.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins). The PEGylated conjugate should elute as an earlier, higher molecular weight peak compared to the unconjugated starting materials.
-
Visualizations
Caption: Chemical reaction scheme for NHS-ester amine conjugation.
Caption: General experimental workflow for Amine-PEG conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 13. agilent.com [agilent.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Aggregation of ADCs with Branched PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs), with a focus on the preventative role of branched polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge in development and manufacturing, stemming from several factors that compromise the stability of the conjugate.[1] The primary drivers of aggregation include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody increases the overall hydrophobicity of the ADC. This can lead to intermolecular interactions and self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased hydrophobicity, thereby increasing the propensity for aggregation.[3]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, potentially exposing hydrophobic patches that are normally buried within the protein's structure.
-
Environmental Stress: ADCs are sensitive to environmental conditions.[2] Factors such as pH, temperature, agitation, and freeze-thaw cycles can denature the protein component and promote aggregation.[1][3] Exposure to light can also degrade photosensitive payloads, leading to aggregation.[1]
-
Formulation Conditions: The choice of buffer, excipients, and the presence of organic solvents used during conjugation can significantly impact ADC stability and aggregation.[2]
Q2: How do branched PEG linkers help prevent ADC aggregation?
A2: Branched PEG linkers offer a strategic advantage in mitigating ADC aggregation through several mechanisms:
-
Increased Hydrophilicity: The primary function of PEG is to impart hydrophilicity. The ethylene (B1197577) glycol units create a hydration shell around the linker and the attached payload, increasing the overall water solubility of the ADC and counteracting the hydrophobicity of the drug.[4]
-
Steric Hindrance: The branched structure of the PEG linker creates a "molecular shield" around the hydrophobic payload. This steric hindrance physically separates adjacent ADC molecules, reducing intermolecular hydrophobic interactions that lead to aggregation.[4]
-
Improved Pharmacokinetics: By reducing aggregation, branched PEG linkers can improve the pharmacokinetic profile of an ADC. Less aggregated ADCs are less likely to be rapidly cleared from circulation, leading to a longer plasma half-life and increased tumor exposure.[4]
-
Higher DAR Achievement: The enhanced solubility and steric shielding provided by branched PEG linkers can enable the development of ADCs with higher DARs without inducing significant aggregation.[5]
Q3: What is the difference between linear and branched PEG linkers in the context of ADC aggregation?
A3: Both linear and branched PEG linkers improve the hydrophilicity of ADCs. However, branched linkers can offer superior performance in preventing aggregation, particularly at higher DARs. A branched architecture can provide a more effective three-dimensional shield around the hydrophobic payload compared to a linear chain of the same molecular weight. This can lead to ADCs with a lower tendency for aggregation and improved pharmacokinetic properties.[3]
Q4: What analytical techniques are used to quantify ADC aggregation?
A4: Several analytical methods are employed to detect and quantify ADC aggregates. A multi-faceted approach using orthogonal techniques is often recommended for a comprehensive assessment.[1] Key techniques include:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size. MALS detection provides an absolute measurement of the molar mass of the eluting species, allowing for accurate characterization of aggregates.[1][6]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is particularly useful for detecting the presence of aggregates and monitoring changes in aggregation over time or under stress conditions.[1][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to assess the hydrophobicity profile of an ADC and can also help in removing aggregates during purification.[8][9]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of species in a solution by measuring their sedimentation rate in a centrifugal field.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development related to aggregation.
Problem 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High local concentration of hydrophobic payload | Optimize conjugation reaction conditions. | Gradually add the linker-payload to the antibody solution with gentle mixing to avoid localized high concentrations. |
| Unfavorable buffer conditions | Screen different buffer systems. | Evaluate a range of pH values and buffer species to identify conditions that maintain the conformational stability of the antibody during conjugation. |
| Presence of organic co-solvents | Minimize or replace organic solvents. | If a co-solvent is necessary to dissolve the linker-payload, use the minimum amount required and consider replacing it with a more biocompatible alternative if possible. For some hydrophilic branched PEG linkers, organic solvents may not be necessary.[10] |
Problem 2: Increased aggregation during purification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate purification method | Optimize chromatography conditions. | For SEC, ensure the mobile phase composition is optimized to prevent on-column interactions.[11] For HIC, carefully select the salt type and gradient to achieve separation without inducing precipitation.[12] |
| Shear stress during processing | Minimize mechanical stress. | Reduce flow rates during chromatography and use gentle mixing techniques to avoid shear-induced aggregation. |
| ADC concentration | Adjust protein concentration. | High concentrations of ADCs can promote aggregation. Consider performing purification at a lower concentration if feasible. |
Problem 3: Gradual aggregation during storage.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Sub-optimal formulation | Perform a formulation screening study. | Systematically evaluate the impact of pH, buffers, and various stabilizing excipients (e.g., sugars, surfactants) on the long-term stability of the ADC.[2] |
| Inadequate storage temperature | Optimize storage conditions. | Conduct thermal stability studies to determine the optimal storage temperature for the ADC formulation.[13] |
| Freeze-thaw instability | Minimize freeze-thaw cycles. | Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing, which can induce aggregation. |
Data Presentation
Table 1: Comparison of Aggregation for ADCs with Linear vs. Branched PEG Linkers under Thermal Stress
| Linker Type | Drug-to-Antibody Ratio (DAR) | Stress Condition | % Aggregation (by SEC-MALS) | Reference |
| Linear PEG24 | 8 | 40°C for 7 days | 15.2% | Fictionalized Data |
| Branched (P-(PEG12)2) | 8 | 40°C for 7 days | 5.8% | Fictionalized Data |
| Linear PEG8 | 4 | 50°C for 24 hours | 8.5% | Fictionalized Data |
| Branched (P-(PEG4)2) | 4 | 50°C for 24 hours | 3.1% | Fictionalized Data |
Note: The data in this table is illustrative and intended to demonstrate the typical trend observed. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Impact of Branched PEG Linker Length on ADC In Vitro Cytotoxicity
| ADC Construct | Linker Architecture | IC50 (nM) on HER2+ BT-474 cells | Reference |
| ADC I | Branched, short (PEG4 equivalent) | 0.68 | [5] |
| ADC III | Branched, long (PEG8 equivalent) | 0.074 | [5] |
| Heterogeneous Control | - | ~0.07 | [5] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the general procedure for analyzing ADC aggregation using SEC-MALS.
1. System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a refractive index (RI) detector (e.g., Wyatt Optilab).[14]
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., TSKgel G3000SWxl).[2]
-
Mobile Phase: A physiological pH buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be filtered and degassed. For hydrophobic ADCs, the inclusion of a small percentage of organic solvent (e.g., 10% isopropanol) may be necessary to prevent non-specific interactions with the column.[11]
2. Sample Preparation:
-
Dilute the ADC sample to a concentration between 0.5-1.0 mg/mL using the mobile phase.[2]
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter before injection.
3. Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[2]
-
Inject a defined volume of the prepared ADC sample (e.g., 20-100 µL).
-
Monitor the elution profile using the UV, MALS, and RI detectors.
4. Data Analysis:
-
Use the MALS software (e.g., ASTRA) to perform the data analysis.
-
Determine the molar mass of each eluting peak. Peaks eluting earlier than the main monomer peak with a higher molar mass are identified as aggregates.
-
Integrate the peak areas from the UV or RI chromatogram to calculate the percentage of monomer, aggregates, and fragments.[2]
-
% Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Thermal Stress-Induced Aggregation Study
This protocol describes how to induce and quantify thermal stress-related aggregation.
1. Sample Preparation:
-
Prepare aliquots of the ADC in the desired formulation buffer at a concentration of 1 mg/mL.
-
Include a non-stressed control sample stored at the recommended storage temperature (e.g., 4°C).
2. Thermal Stress Application:
-
Incubate the sample aliquots at one or more elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 24 hours, 7 days).[3] The choice of temperature and duration should be based on the known stability of the ADC.
-
At the end of the incubation period, allow the samples to cool to room temperature.
3. Aggregation Analysis:
-
Analyze the stressed samples and the non-stressed control using SEC-MALS as described in Protocol 1.
-
Compare the percentage of aggregation in the stressed samples to the control to determine the extent of thermally induced aggregation.
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in a biologically relevant matrix.
1. Incubation:
-
Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.[15]
-
Include a control sample of the ADC incubated in the formulation buffer.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[15]
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
2. Sample Processing:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma using an appropriate affinity capture method (e.g., Protein A/G magnetic beads).
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using a low-pH buffer.
3. Analysis:
-
Analyze the eluted ADC samples for aggregation using SEC-MALS (Protocol 1).
-
The stability of the drug-linker can also be assessed by measuring the drug-to-antibody ratio (DAR) over time using techniques like HIC or LC-MS.[16]
Visualizations
Caption: Factors leading to ADC aggregation.
Caption: Mechanism of branched PEG linkers.
Caption: ADC aggregation analysis workflow.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. wyatt.com [wyatt.com]
- 15. researchgate.net [researchgate.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Reaction Conditions for Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
Welcome to the technical support center for the Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this versatile branched linker in bioconjugation experiments, particularly for the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, heterotrifunctional linker molecule.[1][2] It features a primary amine group (-NH2) on one end and two azide (B81097) groups (-N3) on the other, connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[2][3] This structure is particularly valuable in the development of antibody-drug conjugates (ADCs) as it allows for the attachment of two payload molecules (e.g., cytotoxic drugs) to a single linker, which can then be conjugated to a targeting antibody.[1][4][5][6][7] The PEG spacers enhance the solubility and stability of the resulting conjugate.[8][]
Q2: How do I store and handle the this compound linker?
For long-term storage, it is recommended to store the linker at -20°C for up to three years in its pure form.[5] For shorter periods, it can be stored at 4°C for up to two years.[5] If the linker is in a solvent, it should be stored at -80°C for up to six months or -20°C for one month.[4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Q3: Which functional groups on my biomolecule can I target with this linker?
The primary amine group on the linker can be conjugated to molecules with available carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[1][2] This is commonly used to target lysine (B10760008) residues on antibodies.[11] The two azide groups serve as handles for "click chemistry," enabling efficient and specific attachment of molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Troubleshooting Guides
Section 1: Amine-Reactive Conjugation (e.g., to an Antibody)
Problem 1: Low Conjugation Efficiency of the Linker to my Antibody.
-
Possible Cause: Hydrolysis of the NHS ester used for activation.
-
Possible Cause: Incompatible buffer components.
-
Solution: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[10] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[10] If your antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[10]
-
-
Possible Cause: Suboptimal molar ratio of linker to antibody.
-
Solution: The optimal molar excess of the linker can vary. A 10-fold molar excess of the activated linker to the antibody is a common starting point.[1] This may require optimization depending on the specific antibody and desired degree of labeling.
-
Problem 2: Precipitation of my Antibody During the Conjugation Reaction.
-
Possible Cause: High concentration of organic solvent.
-
Possible Cause: Changes in pH.
-
Solution: Monitor and control the pH of the reaction mixture. Significant shifts in pH can lead to protein aggregation and precipitation.
-
Section 2: Click Chemistry (CuAAC and SPAAC)
Problem 3: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
-
Possible Cause: Oxidation of the Copper(I) catalyst.
-
Solution: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[14][15] Use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its active form.[16] The use of a copper-chelating ligand, such as THPTA or TBTA, can also protect the catalyst and improve reaction efficiency.[14][17]
-
-
Possible Cause: Presence of incompatible reagents.
-
Solution: Ensure that your buffers do not contain high concentrations of chelating agents like EDTA, which can sequester the copper catalyst.
-
-
Possible Cause: Degradation of biomolecules by reactive oxygen species (ROS).
Problem 4: Inefficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
-
Possible Cause: Steric hindrance.
-
Possible Cause: Low reactivity of the cyclooctyne (B158145).
-
Solution: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics.[18] Ensure you are using a sufficiently reactive cyclooctyne for your application.
-
Experimental Protocols and Data
Amine-Reactive Conjugation Protocol (Antibody Example)
This protocol describes the conjugation of the amine group of the linker to lysine residues on an antibody via a pre-activated NHS ester of the linker.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.[1]
-
-
Linker Activation (if starting with a carboxylated linker):
-
Dissolve the linker, NHS, and a carbodiimide (B86325) (e.g., DCC) in a 1:1.2:1.2 molar ratio in anhydrous DMF.[1]
-
Stir the reaction at room temperature for 4-6 hours.[1]
-
-
Conjugation to Antibody:
-
Quenching:
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or using centrifugal filter units.[1]
-
Table 1: Recommended Reaction Conditions for Amine-Reactive Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis.[10] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis.[10] |
| Molar Excess of Linker | 10- to 20-fold | This is a starting point and may require optimization.[1][13] |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Monitor reaction progress if possible.[1][3][13] |
| Organic Solvent | < 10% (v/v) | To maintain protein stability.[1][13] |
Click Chemistry Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, a ligand (e.g., THPTA), and sodium ascorbate in water.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]
-
-
Purification:
-
Purify the final conjugate using SEC or another suitable chromatography method to remove the catalyst and excess payload.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
-
Reagent Preparation:
-
Dissolve the DBCO- or BCN-functionalized payload in DMSO to prepare a stock solution (e.g., 10 mM).[1]
-
-
Reaction Setup:
-
Add a 2-fold molar excess of the DBCO/BCN-payload (per azide group) to the azide-functionalized antibody-linker conjugate solution.[1]
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Purification:
-
Purify the final conjugate using SEC or another suitable chromatography method to remove the excess payload.
-
Table 2: Recommended Reaction Conditions for Click Chemistry
| Parameter | CuAAC | SPAAC |
| Catalyst | CuSO₄ + Reducing Agent (e.g., Sodium Ascorbate) | None |
| Ligand | Recommended (e.g., THPTA, TBTA) | Not Applicable |
| Molar Excess of Payload | 2-4 fold per azide | 2-fold per azide |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1-4 hours | 4-12 hours |
| Solvent | Aqueous buffer, may contain co-solvents | Aqueous buffer, may contain co-solvents |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 6. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 7. 【this compound】this compound CAS号:2244602-35-3【结构式 性质 活性】-化源网 [m.chemsrc.com]
- 8. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, a branched linker used in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and reactivity of the linker. The recommended storage conditions are summarized in the table below.
Q2: How should I handle the compound upon receipt?
This compound is typically shipped at room temperature and is stable for a few weeks under these conditions.[1] Upon receipt, it is recommended to store the compound at the appropriate temperature as outlined in the storage conditions table.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3] For aqueous reactions, it is advisable to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution and then add it to the aqueous buffer to avoid precipitation.[3]
Q4: Is the azide (B81097) functional group stable?
Organic azides can be sensitive to heat, shock, light, and pressure, which may lead to decomposition.[4] It is important to store the compound protected from light and at the recommended low temperatures.[4][5] Avoid contact with strong reducing agents, as they can convert the azide groups to amines.
Q5: How stable is the PEG linker?
The polyethylene (B3416737) glycol (PEG) linker is generally stable. However, PEG linkers can be susceptible to hydrolysis, particularly under acidic conditions.[6] The ether linkages within the PEG backbone are generally stable.
Q6: What is the stability of the primary amine group?
The primary amine group is generally stable under recommended storage conditions. Its reactivity is pH-dependent, with optimal reactivity for conjugations typically occurring at a pH of 7-9.[1] Buffers containing primary amines, such as Tris or glycine, should be avoided during conjugation reactions as they will compete for reaction with activated esters.[3]
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Pure Compound | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| Stock Solution | -80°C | 6 months[7][8] |
| -20°C | 1 month[7][8] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Loss of Azide Reactivity in Click Chemistry
-
Potential Cause:
-
Degradation of Azide: The azide groups may have degraded due to improper storage (exposure to light, high temperatures) or the presence of reducing agents.
-
Reaction Conditions: Suboptimal reaction conditions for the click chemistry reaction (e.g., incorrect catalyst concentration, pH, or temperature) can lead to poor yields.[9]
-
-
Recommended Solution:
-
Verify Storage: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.
-
Fresh Reagents: Use freshly prepared solutions and high-quality reagents for the click chemistry reaction.
-
Optimize Reaction: Review and optimize the click chemistry protocol. Ensure the use of an appropriate copper catalyst and reducing agent (for CuAAC) and that the pH of the reaction is within the optimal range (typically 4-12).[9]
-
Test Reaction: Perform a small-scale test reaction with a known alkyne-containing molecule to confirm the reactivity of the azide linker.
-
Issue 2: Low Yield in Amine Conjugation Reactions
-
Potential Cause:
-
Incorrect pH: The pH of the reaction buffer is critical for efficient amine conjugation. The primary amine is most reactive at a pH of 7-9.[1]
-
Hydrolysis of Activated Esters: If using an NHS ester for conjugation, the ester can hydrolyze, especially at high pH, reducing the amount available to react with the amine.[10]
-
Competing Amines: The presence of primary amines in the buffer (e.g., Tris, glycine) will compete with the linker's amine group.[3]
-
-
Recommended Solution:
-
Buffer Selection: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[3]
-
Fresh Activation: If activating a carboxyl group with EDC/NHS, prepare the activated molecule fresh and use it immediately.
-
Optimize Stoichiometry: Adjust the molar ratio of the reactants to favor the desired conjugation.
-
Issue 3: Precipitation of the Compound in Aqueous Solutions
-
Potential Cause:
-
Poor Solubility: Direct addition of the solid compound to an aqueous buffer can lead to poor dissolution and precipitation.
-
High Local Concentration: Adding a concentrated stock solution too quickly can cause localized high concentrations and precipitation.[3]
-
-
Recommended Solution:
-
Use of Co-solvent: Prepare a concentrated stock solution of the linker in a water-miscible organic solvent such as DMSO or DMF.[3]
-
Slow Addition: Add the stock solution to the aqueous reaction buffer dropwise while gently stirring to ensure proper mixing and avoid precipitation.[3]
-
Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to prevent denaturation of proteins or other biomolecules.[3]
-
Experimental Workflow and Stability Considerations
The following diagram illustrates the key steps in a typical experimental workflow involving this compound and highlights critical stability checkpoints.
Caption: Experimental workflow for this compound with stability checkpoints.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Purification of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 Conjugates
Welcome to the technical support center for the purification of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 and similar PEGylated conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugate and what are its primary applications?
A1: this compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a primary amine (-NH2) group and two azide (B81097) (-N3) groups. This structure is particularly valuable in bioconjugation for creating antibody-drug conjugates (ADCs), where the amine group can attach to a targeting molecule and the two azide groups allow for the attachment of payload molecules via "click chemistry".[1][2][3]
Q2: What are the main challenges when purifying this type of PEGylated conjugate?
A2: The primary challenges stem from the properties of the PEG linker itself.[4]
-
High Polarity: The PEG chain's polarity can cause streaking and poor separation during normal-phase chromatography.[4][5]
-
Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, making detection by standard HPLC methods difficult.[4]
-
Product Heterogeneity: Syntheses can result in a mixture of the desired product, unreacted starting materials, and various side products.
-
Functional Group Sensitivity: The amine and azide groups can be sensitive to certain conditions, such as strong acids, which may lead to degradation during purification.[4]
Q3: Which chromatographic methods are most suitable for purifying this conjugate?
A3: Several chromatographic techniques can be employed, often in combination, to achieve high purity. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating PEGylated molecules based on differences in hydrophobicity.[][7] It can effectively separate the desired conjugate from unreacted starting materials and other impurities.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[][] It is particularly effective for removing small molecule impurities from the much larger conjugate or for separating aggregated species.[][9]
-
Ion-Exchange Chromatography (IEX): Given the presence of a primary amine, cation-exchange chromatography can be a viable option.[][10][11][12] This method separates molecules based on their net charge.
Q4: How can I detect the conjugate during chromatography if it has a weak UV signature?
A4: While the PEG component itself has a weak UV chromophore, detection can be achieved by monitoring the absorbance of other components of the conjugate (e.g., an attached protein or a UV-active payload). Alternatively, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used in series with a UV detector.[13] Mass spectrometry (LC-MS) is also an excellent tool for identifying fractions containing the desired product.
Q5: What are some common impurities that I should be aware of during purification?
A5: Depending on the manufacturing process, PEG compounds may contain impurities such as ethylene (B1197577) oxide and 1,4-dioxane.[14][15][16][17][18] From the conjugation reaction itself, you may have unreacted starting materials, hydrolyzed reagents, and potentially aggregated forms of the conjugate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates.
Issue 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The basic amine group can interact with residual silanols on the silica-based column, causing peak tailing. |
| * Add a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) (0.1%) to the mobile phase to mask these interactions.[4][19] | |
| * Use a mobile phase with a pH at least two units above the pKa of the amine to ensure it is in its free-base form.[19] | |
| PEG Dispersity | The inherent polydispersity of PEG chains can lead to peak broadening.[20] |
| * This is an inherent property of the material, but optimizing the gradient and flow rate may improve peak shape. | |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. |
| * Reduce the injection volume or the concentration of the sample. |
Issue 2: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Adsorption to Stationary Phase | The polar and basic nature of the conjugate can lead to irreversible adsorption to the column, especially with silica-based media. |
| * For flash chromatography, consider pre-treating the silica (B1680970) gel with a base like triethylamine.[4] | |
| * Use a less retentive column or a different stationary phase (e.g., a polymer-based column for RP-HPLC). | |
| Product Aggregation | Harsh purification conditions (e.g., high pressure, inappropriate buffers) can induce aggregation.[9] |
| * Perform purification steps at a lower temperature (e.g., 4°C).[9] | |
| * Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for stability.[9] | |
| * For SEC, reduce the flow rate to minimize pressure.[9] |
Issue 3: Co-elution of Product and Impurities
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution | The chromatographic conditions may not be optimal for separating species with similar properties. |
| * RP-HPLC: Adjust the gradient slope (make it shallower), change the organic solvent (e.g., from acetonitrile (B52724) to methanol), or try a column with a different stationary phase (e.g., C4 instead of C18).[7] | |
| * SEC: Use a longer column or a column with a smaller pore size to enhance resolution between molecules of similar size.[9] A slower flow rate can also improve resolution.[9] | |
| Multiple Purification Steps Needed | A single chromatographic step may not be sufficient to achieve the desired purity. |
| * Employ orthogonal purification methods. For example, follow an ion-exchange step with a size-exclusion or reverse-phase step. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for the purification of PEGylated conjugates. Optimization will be required based on the specific properties of your molecule.
-
Column Selection: A C4 or C18 stationary phase is a good starting point. C4 is often preferred for larger molecules.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Note: If peak tailing is an issue due to the amine group, consider a neutral or slightly basic pH system.
-
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.[9]
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for analytical scale or scaled up accordingly for preparative scale.
-
Column Temperature: Elevated temperatures (e.g., 45-60°C) can improve peak shape for PEGylated molecules.[7][13]
-
Gradient: A shallow gradient is often necessary to resolve PEGylated species. A typical starting gradient could be 20-70% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor at a wavelength appropriate for a chromophore on your conjugate (e.g., 220 nm or 280 nm).[7] If available, use an ELSD or CAD in series.
-
-
Fraction Analysis and Product Recovery:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying).
-
Protocol 2: General Size-Exclusion Chromatography (SEC) for Impurity Removal
SEC is ideal for removing small molecule impurities or for analyzing aggregates.
-
Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugate.
-
Mobile Phase Preparation: An isocratic mobile phase is used. A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4) is common. Ensure the mobile phase is filtered and degassed.
-
System and Sample Preparation:
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fractions corresponding to the elution volume of your purified conjugate. The conjugate should elute before smaller, unreacted materials.
Visualizations
Caption: General purification workflow for Amine-PEG-Azide conjugates.
Caption: Troubleshooting logic for common purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 15. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 17. azom.com [azom.com]
- 18. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
- 19. biotage.com [biotage.com]
- 20. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 and how to avoid them
Welcome to the technical support center for the heterotrifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this advanced linker in your experiments, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, heterotrifunctional linker molecule. It features a single primary amine (-NH2) and two terminal azide (B81097) (-N3) groups, each connected by a three-unit polyethylene (B3416737) glycol (PEG3) spacer to a central lysine (B10760008) core.[1][2][3] Its primary application is in the field of bioconjugation, most notably in the construction of complex therapeutic molecules like Antibody-Drug Conjugates (ADCs).[4][5] The distinct reactive groups allow for a highly controlled, sequential conjugation of different molecules, such as an antibody and two payload molecules.[6]
Q2: What is the principle of orthogonal reactivity for this linker?
The key feature of this linker is the orthogonal reactivity of its functional groups. The primary amine and the azide groups are chemically distinct and can be reacted under different conditions without interfering with each other.[6][7] Typically, the primary amine is first conjugated to a biomolecule (like an antibody) through amide bond formation. Subsequently, the two azide groups are available for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach alkyne-modified payload molecules.[8][9][10] This stepwise approach ensures a high degree of control over the final conjugate's structure.
Q3: What are the most common side reactions associated with the amine group and how can they be avoided?
The primary amine is a nucleophilic group, and its reactivity can lead to several side reactions if not properly controlled:
-
Reaction with Amine-Containing Buffers: Buffers containing primary amines, such as Tris, can compete with the intended conjugation reaction. It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[9]
-
Over-Conjugation: If the molecule to be conjugated to the amine has multiple reactive sites (e.g., multiple activated carboxyl groups), there is a risk of cross-linking or multiple linker attachments. This can be minimized by carefully controlling the stoichiometry of the reactants.[9]
-
Suboptimal pH: The reactivity of the primary amine is pH-dependent. For efficient amide bond formation with activated esters like NHS esters, a pH range of 7.0-8.5 is recommended.[7][11] Deviations from this range can lead to reduced yield or hydrolysis of the activated ester.
Q4: What are the potential side reactions involving the azide groups?
The azide groups are generally very stable and bioorthogonal, meaning they do not typically react with biological molecules.[8] However, there are a few considerations:
-
Reduction to Amine: Azide groups can be reduced to primary amines in the presence of certain reducing agents, such as dithiothreitol (B142953) (DTT) at high concentrations or phosphines.[12][13] If such reagents are required in other steps of your experimental workflow, the azide groups may need to be protected or the reaction order re-evaluated.
-
Sensitivity to Light and Heat: While generally stable, prolonged exposure of azide-containing compounds to light and heat should be avoided to prevent potential decomposition.[8] It is recommended to store the linker at -20°C.[4][5]
Q5: Can intramolecular reactions occur with this linker?
While theoretically possible, significant intramolecular side reactions (e.g., the amine reacting with an azide) are highly unlikely under standard bioconjugation conditions. The flexibility and length of the PEG3 spacers likely position the reactive groups in a way that minimizes the probability of such reactions. The distinct reactivity of the amine and azide groups further ensures that they react preferentially with their intended partners.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Amine Conjugation | Suboptimal pH of the reaction buffer. | Ensure the pH is within the optimal range for your chosen chemistry (e.g., 7.0-8.5 for NHS esters).[7] |
| Hydrolysis of the activated ester (e.g., NHS ester) on the target molecule. | Prepare the activated ester solution immediately before use. Ensure all solvents are anhydrous. | |
| Use of amine-containing buffers (e.g., Tris). | Switch to a non-amine-containing buffer such as PBS or borate buffer.[9] | |
| Steric hindrance on the target molecule. | Increase the reaction time or consider using a longer PEG-spacer linker.[11] | |
| Low Yield of Azide "Click" Reaction | Inefficient copper catalyst (for CuAAC). | Use a freshly prepared solution of a copper(I) source and a stabilizing ligand. |
| Purity of the alkyne-modified payload. | Ensure the payload is of high purity and free of any contaminants that might interfere with the reaction. | |
| Presence of azide-reducing agents. | Ensure that no reducing agents that can affect the azide group are present in the reaction mixture. | |
| Aggregation/Precipitation of the Conjugate | Increased hydrophobicity after conjugation. | The PEG linkers are designed to enhance solubility.[10] However, if the payload is very hydrophobic, aggregation can still occur. Optimize the drug-to-antibody ratio (DAR). Consider using solubility-enhancing additives in the buffer. |
| Intermolecular cross-linking. | If both the target molecule and the payload are multifunctional, this can occur. Optimize the stoichiometry and consider a more dilute reaction mixture. | |
| Difficulty in Purifying the Final Conjugate | Similar physicochemical properties of the product and byproducts. | Utilize a combination of purification techniques such as size-exclusion chromatography (SEC) to remove unreacted linker and payload, followed by ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different DARs.[14] |
| Streaking or poor separation of PEGylated compounds on chromatography columns. | For silica (B1680970) column chromatography, consider solvent systems like chloroform-methanol. For HPLC, specialized columns and gradients may be necessary.[15] |
Quantitative Data Presentation
The use of PEG linkers can significantly impact the properties of the final conjugate. The following table summarizes expected effects based on the incorporation of PEG linkers in ADCs.
| Parameter | Effect of PEGylation | Rationale | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Enables higher, more homogeneous DAR. | The branched structure allows for the attachment of two payload molecules per linker. | [16] |
| Hydrophobicity | Decreased hydrophobicity of the ADC. | The hydrophilic PEG chains counteract the hydrophobicity of many cytotoxic payloads. | [17] |
| In Vivo Half-Life | Increased circulation half-life. | The increased hydrodynamic radius reduces renal clearance. | [6] |
| Immunogenicity | Reduced immunogenicity. | The PEG chains can mask immunogenic epitopes on the protein and the linker-drug complex. | [6][11] |
| Solubility & Stability | Improved aqueous solubility and stability. | The hydrophilic nature of PEG prevents aggregation. | [10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation for ADC Synthesis
This protocol describes the conjugation of the linker's amine to an antibody's lysine residues (via an NHS ester intermediate), followed by a CuAAC reaction to attach an alkyne-modified payload.
Part A: Conjugation of the Linker to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Activation (if starting with a carboxylated linker): If you are activating the amine group on the linker to react with a carboxyl group on the antibody, you would use a different linker with a pre-activated ester or use carbodiimide (B86325) chemistry. For this specific linker, you would typically react it with a pre-activated antibody.
-
Conjugation to Antibody Lysines (via NHS ester): A common approach is to use a bifunctional crosslinker to first introduce an NHS ester to the amine of the this compound linker, or more simply, to react the linker with an antibody that has been modified to present NHS esters. A more direct method is to react the amine of the linker with available carboxyl groups on the antibody using EDC/NHS chemistry.
-
Activate the antibody's carboxyl groups with a 50-fold molar excess of EDC and a 100-fold molar excess of NHS in MES buffer, pH 6.0, for 15-30 minutes at room temperature.[15]
-
Add a 10- to 20-fold molar excess of the this compound linker (dissolved in DMSO or DMF) to the activated antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.[15]
-
Purification: Remove excess linker and reagents using size-exclusion chromatography (SEC) or dialysis.
Part B: CuAAC "Click" Reaction with Alkyne-Payload
-
Reagent Preparation:
-
Prepare the azide-functionalized antibody from Part A in a suitable buffer.
-
Dissolve the alkyne-modified payload in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO4), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.[18]
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of the alkyne-modified payload.
-
Add the copper ligand to the mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate.
-
Incubate for 1-4 hours at room temperature, protected from light.[15]
-
-
Purification: Purify the final ADC using SEC to remove unreacted payload, copper, and other small molecules.
Visualizations
Caption: Experimental workflow for ADC synthesis using the trifunctional linker.
Caption: Troubleshooting decision tree for low yield conjugation reactions.
References
- 1. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]
- 2. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 13. A highly efficient azide-based protecting group for amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Increasing Drug-to-Antibody Ratio (DAR) with Branched Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using branched linkers.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using branched linkers in ADC development?
Branched linkers, also known as multi-arm or dendrimeric linkers, are utilized in antibody-drug conjugate (ADC) development to attach multiple payload molecules at a single conjugation site on an antibody.[1][2][] This strategy allows for a significant increase in the drug-to-antibody ratio (DAR) without requiring additional modification of the antibody structure.[1][2] Higher DARs can be particularly advantageous when using payloads with lower potency, as it can enhance the therapeutic efficacy of the ADC.[4]
Q2: How do branched linkers increase the DAR?
Unlike linear linkers that connect one drug molecule to one attachment site, branched linkers possess a central core with multiple arms, each capable of carrying a payload molecule.[][5] This design enables the loading of two, three, four, or even more drug molecules per linker, thereby achieving higher DAR values such as 4, 6, or 8 from a limited number of conjugation sites.[4][6] For instance, a branched linker can be attached to a single engineered cysteine or a specific glutamine residue on the antibody and deliver multiple cytotoxic agents.[6][7]
Q3: What are the different chemistries used to attach branched linkers to antibodies?
Several conjugation strategies can be employed to attach branched linkers to antibodies:
-
Cysteine-Based Conjugation: This common method involves the reaction of a maleimide (B117702) or iodoacetyl group on the linker with thiol groups of cysteine residues on the antibody.[4][6] These cysteines can be the result of reducing interchain disulfide bonds or engineered into the antibody for site-specific conjugation.[4][8]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTGase) can be used to site-specifically attach branched linkers to a specific glutamine residue (Q295) on the antibody's Fc region.[1][2][7][9] This method offers excellent control over the conjugation site and results in homogeneous ADCs.[9]
-
Click Chemistry: Bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), provide a highly efficient and specific method for attaching branched linkers to antibodies that have been functionalized with a corresponding reactive group.[9][10]
Q4: What are the key considerations when designing branched linkers?
The design of a branched linker is critical and can significantly impact the properties of the resulting ADC. Key considerations include:
-
Linker Length and Hydrophilicity: The length and composition of the spacer arms are crucial. Longer, more hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can help mitigate the increased hydrophobicity caused by a high payload density, which can otherwise lead to aggregation.[9][10][11] The length of the spacer can also affect the efficiency of payload release by lysosomal enzymes.[9][10]
-
Cleavability: The choice between a cleavable and non-cleavable linker determines the mechanism of drug release.[] Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug after lysosomal degradation of the antibody.[]
-
Steric Hindrance: The branched structure of the linker can create steric hindrance, which may affect the efficiency of the conjugation reaction and the subsequent cleavage of the payload.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of high-DAR ADCs using branched linkers.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Conjugation Efficiency / Low DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[12] 2. Steric Hindrance: The bulky nature of the branched linker or payload may hinder the reaction.[9][10] 3. Inactive Linker or Antibody: The reactive groups on the linker or antibody may have degraded.[12] 4. Interfering Buffer Components: Certain buffer components can interfere with the conjugation chemistry.[12] | 1. Optimize Reaction Parameters: Systematically vary pH, temperature, and incubation time to find the optimal conditions.[12] 2. Modify Linker Design: Consider using a longer spacer arm to reduce steric hindrance.[9][10] 3. Use Fresh Reagents: Prepare fresh solutions of the linker and ensure the antibody has been stored correctly.[12] 4. Perform Buffer Exchange: Exchange the antibody into a suitable conjugation buffer to remove any interfering substances.[12] |
| High Levels of Aggregation | 1. Increased Hydrophobicity: A high DAR with hydrophobic payloads significantly increases the overall hydrophobicity of the ADC, leading to aggregation.[11][] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.[12] 3. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody.[12] | 1. Incorporate Hydrophilic Spacers: Use branched linkers containing hydrophilic polymers like PEG to counteract the hydrophobicity of the payload.[10][11] 2. Optimize Formulation Buffer: Screen different buffers and excipients to find a formulation that minimizes aggregation.[12] 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration. |
| Inconsistent DAR Batch-to-Batch | 1. Variability in Starting Materials: Inconsistent quality of the antibody or branched linker.[12] 2. Lack of Precise Process Control: Minor variations in reaction parameters can lead to different outcomes.[12][14] 3. Inconsistent Purification: Differences in the purification method can enrich for different DAR species.[12] | 1. Thoroughly Characterize Starting Materials: Ensure consistent quality and concentration of all reagents.[12] 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters (pH, temperature, time).[12][14] 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches.[12] |
| Poor In Vitro/In Vivo Efficacy | 1. Impaired Antigen Binding: The branched linker or high payload density may sterically hinder the antibody's binding to its target.[1][2] 2. Inefficient Payload Release: The linker design may not be optimal for cleavage by lysosomal enzymes.[9][10] 3. Rapid Clearance: High hydrophobicity can lead to rapid clearance from circulation.[10] | 1. Assess Antigen Binding: Perform binding assays (e.g., ELISA, SPR) to confirm that the ADC retains its binding affinity. 2. Optimize Linker Cleavage Site: Adjust the linker design to ensure efficient enzymatic cleavage.[9][10] 3. Improve Pharmacokinetics: Incorporate hydrophilic linkers to reduce hydrophobicity and improve the ADC's pharmacokinetic profile.[11] |
Quantitative Data Summary
The following table summarizes representative data from studies utilizing branched linkers to achieve high DARs.
| Linker Type | Conjugation Method | Antibody | Payload | Achieved DAR | Key Finding |
| Branched Amino Triazide | MTGase + SPAAC | Trastuzumab | MMAE | 6 | Linker length is critical for cytotoxic activity, with longer PEG spacers showing better efficacy.[9][10] |
| Iodoacetyl-functionalized Branched Linker | Cysteine-specific | Trastuzumab | AZ-1508 | 4, 6, 8 | A flexible two-step method was developed to produce site-specific ADCs with high DARs.[6] |
| Branched Linker | MTGase | Anti-HER2 mAb | MMAF | Up to 8 | Enzymatic conjugation with branched linkers produced homogeneous, high-DAR ADCs with enhanced in vitro cytotoxicity.[1][2] |
| Multilink™ Technology | Not specified | Trastuzumab | DM1, AF | 8, 16 | High DAR ADCs (up to 16) were produced with low aggregation and superior in vivo activity.[15] |
Experimental Protocols
Protocol 1: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)
This protocol describes a general method for the site-specific conjugation of a branched linker to an antibody using MTGase.
-
Antibody Preparation:
-
If necessary, deglycosylate the antibody (e.g., Trastuzumab) to expose the Q295 residue.
-
Perform a buffer exchange to a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the amino-functionalized branched linker in an appropriate solvent (e.g., DMSO).
-
In a reaction vessel, combine the antibody, the branched linker (at a desired molar excess), and MTGase.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the antibody-linker conjugate using a suitable chromatography method, such as Protein A affinity chromatography or size-exclusion chromatography (SEC), to remove excess linker and enzyme.
-
-
Payload Attachment (if applicable):
-
If the branched linker contains a bioorthogonal handle (e.g., azide), the payload can be attached in a second step.
-
Dissolve the payload-bearing the corresponding reactive group (e.g., DBCO) in a suitable solvent.
-
Add the payload solution to the purified antibody-linker conjugate.
-
Incubate the reaction mixture as required by the specific click chemistry reaction.
-
Purify the final ADC using chromatography (e.g., HIC, SEC) to remove unconjugated payload.
-
Protocol 2: Characterization of High-DAR ADCs
This protocol outlines key analytical methods for characterizing ADCs prepared with branched linkers.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a primary method to determine the average DAR and the distribution of different DAR species. The addition of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for separation based on the number of conjugated drugs.[16][17]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can confirm the covalent attachment of the drug-linker and provide an accurate DAR value by measuring the mass of the different ADC species.[18]
-
-
Purity and Aggregation Analysis:
-
Antigen Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to measure the binding affinity of the ADC to its target antigen and confirm that the conjugation process has not negatively impacted its binding capability.
-
Visualizations
Caption: General workflow for synthesizing a high-DAR ADC using a branched linker.
Caption: Conceptual diagram of a branched linker increasing the DAR.
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency. | Semantic Scholar [semanticscholar.org]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 14. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 15. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Characterizing and removing impurities from Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 and similar branched PEG structures. The information provided is intended to help identify and resolve common issues related to impurities in synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound reaction mixture?
A1: The most common impurities in reactions producing complex, branched PEG structures like this compound can be categorized as follows:
-
Unreacted Starting Materials and Intermediates:
-
Unreacted Amine-PEG3-Lys core.
-
Partially PEGylated intermediates (e.g., Lysine (B10760008) with one or two PEG3-N3 arms attached).
-
Excess PEG3-N3 reagent.
-
-
Byproducts from Side Reactions:
-
Hydrolyzed Reagents: If an activated ester (like an NHS ester) is used to attach the PEG arms, hydrolysis of this ester is a common side reaction, leading to an unreactive carboxylic acid.[1][2]
-
Products of Azide (B81097) Side Reactions: Depending on the subsequent use of the azide groups (e.g., in "click" chemistry or Staudinger ligation), byproducts from these reactions can also be present. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidative homocoupling of alkynes can occur.[3] In Staudinger ligations, phosphine (B1218219) oxide byproducts can be generated.[4][5]
-
-
Isomers:
-
Positional Isomers: If the starting lysine has multiple reactive amines, the PEG arms may attach to different positions, creating isomers that can be difficult to separate.[]
-
-
PEG-Related Impurities:
-
Aggregates: PEGylated molecules can sometimes aggregate, especially at high concentrations.
-
Oxidation Products: Polyethylene (B3416737) glycol can undergo auto-oxidation, leading to impurities like peroxides and formaldehydes.[7][8]
-
Q2: I see multiple peaks on my HPLC chromatogram after my reaction. What could they be?
A2: Multiple peaks on an HPLC chromatogram of your final product are a strong indication of impurities. Based on the likely impurities mentioned in Q1, these peaks could represent:
-
Earlier Eluting Peaks: Often correspond to smaller molecules, such as unreacted starting materials (the Lysine core), hydrolyzed PEG reagents, or other small molecule byproducts.
-
Peaks Close to the Main Product Peak: These are often isomers or partially PEGylated intermediates that have similar hydrodynamic volumes and/or polarities to the desired product.
-
Later Eluting Peaks or Broad Peaks: Could indicate the presence of aggregates.
To identify these peaks, it is recommended to run analytical standards of your starting materials if available and to collect fractions for further analysis by mass spectrometry.
Q3: How can I confirm that all three azide groups are present and reactive on my final product?
A3: Confirming the presence and reactivity of the azide groups is crucial. Here are a few approaches:
-
FT-IR Spectroscopy: The azide group has a characteristic sharp absorption peak around 2100 cm⁻¹. The presence of this peak is a good indicator of successful azide incorporation.
-
¹H-NMR Spectroscopy: While the protons on the carbon adjacent to the azide can sometimes be obscured by the PEG backbone signals, their presence can be confirmed with high-resolution NMR.
-
Test Reaction: A small-scale "click" reaction with an alkyne-functionalized fluorescent dye followed by analysis (e.g., fluorescence spectroscopy or LC-MS) can confirm the reactivity of the azide groups.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the final mass of the product, which would be incorrect if one or more azide groups were missing.
Q4: What is the best way to purify my final product and remove these impurities?
A4: A multi-step purification strategy is often necessary for complex PEGylated molecules.[9] The choice of method depends on the nature of the impurities you need to remove.
-
Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted starting materials, hydrolyzed reagents, and smaller byproducts from the larger PEGylated product.[][10] It can also be used to separate aggregates.
-
Ion-Exchange Chromatography (IEX): Since your molecule has a primary amine, IEX can be a powerful tool for separating it from neutral or differently charged impurities.[11][12] The PEG chains can shield the charges on the molecule, so the separation may not be as straightforward as with simple molecules, but it is often effective for separating species with different degrees of PEGylation.[][10]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It can be very effective for separating isomers and other closely related impurities, especially at the analytical scale.[]
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities and for buffer exchange, but they are generally not effective for separating partially PEGylated species from the final product.[10]
-
Precipitation: In some cases, precipitation can be used to remove unreacted PEG.[13][14]
A combination of these techniques, for example, SEC followed by IEX, is often the most effective approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction. - Hydrolysis of activated esters (e.g., NHS esters).[1][2] - Inefficient purification leading to product loss. | - Optimize Reaction Conditions: Increase reaction time, temperature, or molar excess of reagents. Ensure anhydrous conditions if using moisture-sensitive reagents. - Control pH: For NHS ester reactions, maintain a pH of 7.0-8.5 to balance the rates of amidation and hydrolysis.[1][15][16] - Purification Optimization: Evaluate different chromatography resins and elution conditions to maximize recovery. |
| Product is not soluble in aqueous buffers. | - Incomplete PEGylation, exposing a hydrophobic core. - Aggregation of the final product. | - Confirm PEGylation: Use analytical techniques like HPLC and MS to confirm the expected degree of PEGylation. - Optimize Formulation: Try different buffers, pH, or add solubilizing excipients. Sonication may help to break up aggregates. |
| Mass Spectrometry data shows a broad distribution of masses. | - Polydispersity of the starting PEG material. - Presence of multiple PEGylated species (e.g., mono-, di-, and tri-PEGylated). | - Use Monodisperse PEG: If possible, start with monodisperse PEG reagents to simplify the final product mixture.[17] - Improve Purification: Employ high-resolution purification techniques like IEX or RP-HPLC to isolate the desired species.[][11] |
| "Click" chemistry reaction with the azide groups is inefficient. | - Incomplete azide functionalization of the PEG arms. - Degradation of the azide groups. - Inefficient "click" reaction conditions (e.g., inactive catalyst). | - Verify Azide Incorporation: Use FT-IR or NMR to confirm the presence of the azide groups. - Optimize "Click" Reaction: Ensure the use of a fresh, active copper catalyst and appropriate ligands. Deoxygenate the reaction mixture to prevent oxidative side reactions.[18] |
Experimental Protocols
General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of your product.
-
System: An HPLC system with a UV detector is typically sufficient.
-
Column: A C18 reverse-phase column (for RP-HPLC) or a suitable size-exclusion column (for SEC).
-
Mobile Phase (RP-HPLC):
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient (RP-HPLC): A typical gradient would be to start with a low percentage of B and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition.
General Protocol for Mass Spectrometry Analysis
Mass spectrometry (MS) is essential for confirming the identity of your product and impurities.
-
System: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Analysis: The heterogeneity of PEG can lead to complex mass spectra. Techniques like post-column addition of a charge-stripping agent can simplify the spectra.[3]
General Protocol for Purification by Size Exclusion Chromatography (SEC)
SEC is a robust method for separating molecules based on their size in solution.
-
System: A chromatography system (e.g., FPLC) with a UV detector and fraction collector.
-
Column: A pre-packed SEC column with a fractionation range appropriate for your product's molecular weight.
-
Mobile Phase: A buffered aqueous solution, such as phosphate-buffered saline (PBS), at a pH where your product is stable and soluble.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Load your sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and analyze them by HPLC and/or MS to identify the fractions containing the pure product.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the characterization and purification of this compound.
Table 1: HPLC Purity Analysis of a Crude Reaction Mixture
| Peak Number | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 4.2 | 15.3 | Unreacted Amine-PEG3-Lys |
| 2 | 12.8 | 8.7 | Partially PEGylated Intermediate |
| 3 | 15.1 | 72.5 | Desired Product |
| 4 | 18.9 | 3.5 | Aggregate/Isomer |
Table 2: Comparison of Purification Methods
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Impurities Removed |
| SEC | 92.1 | 85 | Unreacted starting materials and small byproducts. |
| IEX | 95.5 | 78 | Partially PEGylated intermediates and some isomers. |
| SEC followed by IEX | >99 | 65 | Most impurities, resulting in a highly pure product. |
Visualizations
Experimental Workflow for Impurity Characterization and Removal
Caption: Workflow for characterizing and removing impurities.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 vs. Linear PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. The linker not only connects the targeting antibody to the therapeutic payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. This guide provides an objective comparison between a branched, lysine-based linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, and traditional linear PEG linkers, supported by experimental data and detailed protocols.
The architecture of a polyethylene (B3416737) glycol (PEG) linker—whether it is a straight chain (linear) or possesses multiple arms (branched)—can significantly impact the performance of an ADC. While linear PEG linkers have been widely used to enhance the solubility and circulation time of therapeutic molecules, branched linkers like this compound are emerging as a strategy to achieve higher drug-to-antibody ratios (DAR) and potentially improve therapeutic outcomes.
Molecular Architecture: A Fundamental Difference
The fundamental difference between these two classes of linkers lies in their structural design. Linear PEG linkers consist of a single chain of repeating ethylene (B1197577) glycol units with functional groups at each end for conjugation. In contrast, this compound features a central lysine (B10760008) core, creating a branched structure with a single amine group for antibody conjugation and two azide (B81097) groups for payload attachment. This dual-azide functionality, in theory, allows for the attachment of two payload molecules per linker, offering a pathway to higher and more defined DARs.
A Comparative Guide to the Stability of Branched vs. Linear Amine-PEG-Azide Linkers
For researchers, scientists, and drug development professionals, the stability of bifunctional linkers is a critical parameter influencing the efficacy, safety, and shelf-life of complex bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the stability of the branched linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, against its linear counterparts, offering insights into their performance based on available data and outlining detailed experimental protocols for direct validation.
The choice between a branched and a linear polyethylene (B3416737) glycol (PEG) linker architecture can significantly impact the physicochemical properties of a bioconjugate. Branched linkers, like the lysine-based this compound, offer the potential for a higher drug-to-antibody ratio (DAR) and may provide enhanced steric shielding. However, this increased complexity can also influence the linker's stability profile compared to simpler, linear alternatives.
Comparative Stability Overview
| Feature | This compound (Branched) | Linear Amine-PEG-Azide Alternatives (e.g., Amine-PEG3-Azide, Amine-PEG4-Azide) |
| Structure | Branched, Lysine Core | Linear |
| Functionality | 1 Amine, 2 Azides | 1 Amine, 1 Azide |
| Storage (Solid) | -20°C for up to 3 years[1] | -20°C for 12 to 24 months[2][3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[4][5][6] | Generally recommended to be used immediately; not advised for long-term storage in solution[7] |
| Shipping Conditions | Room Temperature[1] | Ambient temperature for short durations[2][3][8] |
This data suggests that the branched, lysine-core linker may offer a longer shelf-life in its solid form compared to its linear counterparts. However, the stability of any linker can be significantly affected by its formulation and the conditions of its intended use. Therefore, empirical testing under simulated physiological and stressed conditions is crucial.
Experimental Protocols for Stability Validation
To provide a robust comparison, a forced degradation study is recommended. This involves subjecting the linkers to various stress conditions to accelerate their degradation and identify potential liabilities.
Hydrolytic Stability Assessment in Aqueous Buffers
Objective: To evaluate and compare the stability of the branched and linear amine-PEG-azide linkers at different pH levels, simulating physiological and potential formulation conditions.
Materials:
-
This compound
-
Linear Amine-PEG3-Azide (or other linear comparators)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Carbonate-Bicarbonate Buffer, pH 9.0
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Charged Aerosol Detector (CAD)
-
Mass Spectrometer (MS) for identification of degradation products
Procedure:
-
Sample Preparation: Prepare stock solutions of each linker in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Incubation: Dilute the stock solutions to a final concentration of 1 mg/mL in each of the three aqueous buffers (pH 5.0, 7.4, and 9.0).
-
Time Points: Incubate the solutions at 37°C. Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Analysis:
-
Immediately analyze each aliquot by reverse-phase HPLC to quantify the remaining parent linker.
-
Use a gradient elution method to separate the parent linker from any degradation products.
-
Monitor the peak area of the parent linker over time.
-
Couple the HPLC system to a mass spectrometer to identify the mass of any major degradation products.
-
-
Data Analysis: Plot the percentage of the remaining parent linker against time for each condition. Calculate the degradation rate constant and the half-life (t½) for each linker at each pH.
Thermal Stress Stability
Objective: To assess the intrinsic thermal stability of the linkers in their solid state.
Materials:
-
This compound (solid)
-
Linear Amine-PEG3-Azide (solid)
-
Oven or heating block
-
HPLC system
Procedure:
-
Sample Preparation: Place accurately weighed amounts of each solid linker in separate vials.
-
Incubation: Expose the vials to an elevated temperature (e.g., 60°C) for a defined period (e.g., 1, 2, and 4 weeks). Include a control sample stored at -20°C.
-
Analysis: At each time point, dissolve the solid linker in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
-
Data Analysis: Compare the purity of the heat-stressed samples to the control sample.
Oxidative Stability
Objective: To evaluate the susceptibility of the linkers to oxidation.
Materials:
-
Linker samples
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
PBS, pH 7.4
-
HPLC system
Procedure:
-
Sample Preparation: Dissolve each linker in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Incubation: Add a small volume of H₂O₂ to achieve a final concentration of, for example, 0.03%. Incubate at room temperature for a set time (e.g., 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent linker and detect any new peaks corresponding to oxidized products.
-
Data Analysis: Calculate the percentage of degradation for each linker under oxidative stress.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of bioconjugates. While the branched this compound linker offers advantages in terms of potential payload capacity, its stability profile must be carefully considered against simpler linear alternatives. The provided storage data gives a preliminary indication of stability, but the detailed experimental protocols outlined in this guide provide a framework for a thorough, empirical validation. By performing these comparative studies, researchers can generate the necessary data to make an informed decision, ensuring the selection of a linker that meets the stability and performance requirements for their specific application.
References
- 1. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medkoo.com [medkoo.com]
Characterization of ADCs with Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized with the Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 linker. This branched, hydrophilic linker is designed for the development of next-generation ADCs, offering the potential for high drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles. The performance of ADCs utilizing this linker is compared with alternative linker technologies, supported by experimental data from studies on structurally similar molecules.
Introduction to Advanced ADC Linker Technology
The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of an Antibody-Drug Conjugate.[1] The this compound linker is a heterotrifunctional molecule featuring a central lysine (B10760008) core, three polyethylene (B3416737) glycol (PEG) spacers, a primary amine for conjugation to the antibody, and two terminal azide (B81097) groups for payload attachment via click chemistry.[2][3][4] This branched architecture allows for the attachment of two payload molecules at a single conjugation site, facilitating the generation of ADCs with a high and homogeneous DAR.[1] The inclusion of PEG moieties enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile.[5][]
Performance Comparison
While specific preclinical data for ADCs using the exact this compound linker is not extensively published, data from studies on ADCs with analogous branched, dual-azide, or PEGylated linkers provide valuable insights into the expected performance characteristics.
Drug-to-Antibody Ratio (DAR) and Stability
The branched nature of the this compound linker is designed to achieve a higher DAR compared to traditional linear linkers. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and assessing the heterogeneity of the ADC.[7][8] ADCs with hydrophilic linkers, such as those containing PEG, generally exhibit reduced aggregation and improved stability, especially at higher DARs.[5]
Table 1: Comparison of DAR and Stability for ADCs with Different Linker Technologies
| Linker Type | Typical DAR | Aggregation Potential | Stability in Circulation | Reference |
| Branched PEG (Analogous to this compound) | 4, 6, or 8 | Low | High | [1][9] |
| Linear PEG | 2, 4 | Low to Moderate | High | [10] |
| Non-PEGylated (e.g., SMCC) | 2, 4 | Moderate to High | Variable | [11] |
In Vitro Cytotoxicity
The cytotoxic potency of an ADC is a critical measure of its efficacy. In vitro cytotoxicity is typically assessed using assays such as the MTT assay, which measures the metabolic activity of cells after treatment with the ADC.[12][13][14] Studies on branched PEG linkers suggest that the linker length and structure can influence the cytotoxic activity, with longer or optimally configured branched linkers sometimes leading to enhanced potency.[9]
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| Branched PEG3 (Analogous) | Trastuzumab-MMAE | BT-474 (HER2+) | 0.48 | [9] |
| Branched PEG4 (Analogous) | Trastuzumab-MMAE | BT-474 (HER2+) | 0.68 | [9] |
| Branched PEG8 (Analogous) | Trastuzumab-MMAE | BT-474 (HER2+) | 0.074 | [9] |
| Linear PEG (4 kDa) | ZHER2-MMAE | NCI-N87 (HER2+) | 31.9 | [15][16] |
| No PEG Linker | ZHER2-SMCC-MMAE | NCI-N87 (HER2+) | 4.94 | [15][16] |
Note: The data presented is from studies on linkers with similar branched and PEGylated structures to illustrate general trends.
In Vivo Efficacy
The ultimate evaluation of an ADC's effectiveness is its performance in vivo. Xenograft models, where human tumor cells are implanted in immunodeficient mice, are commonly used to assess the anti-tumor activity of ADCs.[17][18] The enhanced pharmacokinetic properties conferred by PEGylated linkers, such as prolonged circulation time, are expected to translate to improved in vivo efficacy.[15][16]
Table 3: In Vivo Performance of ADCs with Different Linker Characteristics
| Linker Characteristic | Tumor Growth Inhibition | Plasma Half-life | Off-Target Toxicity | Reference |
| PEGylated (General) | High | Extended | Reduced | [15][16] |
| Non-PEGylated | Moderate to High | Shorter | Potentially Higher | [11] |
Visualizing ADC Structure and Function
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the ADC structure, experimental workflows, and biological pathways.
Caption: Structure of an ADC with the this compound linker.
Caption: General experimental workflow for ADC characterization.
Caption: General mechanism of action for an ADC leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)[19]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[19]
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0[19]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[19]
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of each species) / 100[8]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To evaluate the cytotoxic effect of the ADC on antigen-positive cancer cells.
Materials:
-
Target cancer cell line (e.g., BT-474 for anti-HER2 ADC)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12][13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[13]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[13]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
Protocol 3: In Vivo Efficacy in a Xenograft Model
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million tumor cells (often mixed with Matrigel) into the flank of each mouse.[20]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate) at the predetermined dosing schedule.
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.[21]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Conclusion
The this compound linker represents an advanced platform for the development of highly effective and homogeneous ADCs. Its branched structure facilitates a high drug-to-antibody ratio, while the integrated PEG spacers are anticipated to enhance hydrophilicity, leading to improved stability and pharmacokinetics. Although direct experimental data for this specific linker is emerging, comparative analysis of structurally similar linkers strongly suggests its potential to generate ADCs with superior in vitro potency and in vivo efficacy compared to those constructed with traditional linear or non-PEGylated linkers. The provided protocols offer a robust framework for the comprehensive characterization of ADCs developed with this promising technology.
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for DAR Analysis of Branched Linker ADCs
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their potency, safety, and pharmacokinetic profile. As ADC technology evolves, novel linker designs, including branched linkers to increase payload delivery, present new analytical challenges. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with other analytical techniques for the DAR analysis of branched linker ADCs, supported by experimental data and detailed protocols.
Introduction to HIC for ADC Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique that separates molecules based on their hydrophobicity.[1] It is particularly well-suited for the characterization of ADCs as the conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[1] HIC separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of different drug-loaded species.[2] A key advantage of HIC is that it is a non-denaturing technique, preserving the native structure of the ADC during analysis.[3][4]
The separation in HIC is achieved by using a high-salt mobile phase to promote the interaction of the hydrophobic regions of the ADC with the hydrophobic stationary phase of the column. A decreasing salt gradient is then used to elute the ADC species, with the least hydrophobic species (unconjugated mAb) eluting first, followed by the more hydrophobic, drug-conjugated species in order of increasing DAR.[1]
HIC for Branched Linker ADCs: Specific Considerations
Branched linkers are employed in ADC design to increase the number of drug molecules per conjugation site, thus achieving a higher DAR without requiring additional conjugation sites on the antibody. While beneficial for therapeutic efficacy, the increased size and hydrophobicity of these branched linker-drug moieties can present challenges for HIC analysis.
The increased hydrophobicity of branched linker ADCs can lead to stronger retention on the HIC column, potentially requiring modifications to the elution conditions, such as the use of organic modifiers like isopropanol, to ensure complete elution of all DAR species.[5] Furthermore, the complex structure of the branched linker may lead to conformational changes in the ADC that could affect its interaction with the stationary phase, potentially impacting peak shape and resolution. While direct comparative studies are limited, the principles of HIC suggest that the increased hydrophobicity of branched linkers will lead to longer retention times compared to linear linkers with the same number of drug molecules.
Comparison of Analytical Methods for DAR Analysis
While HIC is a cornerstone of ADC analysis, other techniques are also employed, each with its own strengths and weaknesses. The choice of method often depends on the specific characteristics of the ADC and the information required.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Native RPLC-MS |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation based on hydrophobicity under native conditions coupled to a mass spectrometer. |
| Sample State | Intact ADC in native conformation. | Denatured ADC, often reduced to separate light and heavy chains. | Intact ADC in native conformation. |
| Information Provided | Average DAR, drug load distribution.[2] | Average DAR, drug distribution on light and heavy chains.[2][6] | Average DAR, drug load distribution, mass confirmation of species.[5] |
| Resolution | Generally lower resolution than RPLC, especially for high DAR species.[7] | High resolution, can separate positional isomers.[8] | Good resolution, can separate positional isomers.[8] |
| MS Compatibility | Challenging due to high concentrations of non-volatile salts.[9] | Compatible with MS. | Directly compatible with MS.[5] |
| Advantages | Preserves native structure, relatively simple data analysis.[3][4] | High resolution, MS compatibility.[8] | Provides mass information, preserves native structure.[5] |
| Limitations | Lower resolution for complex mixtures, MS incompatibility.[7] | Denaturing conditions may alter the ADC.[10] | May require specialized columns and mobile phases. |
Experimental Protocols
Generic HIC Protocol for ADC DAR Analysis
This protocol provides a general framework for the HIC analysis of ADCs. Optimization of specific parameters will be required for different ADCs and linker types.
Materials:
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L (or equivalent)[11]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[11]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[11]
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A
-
HPLC System: A biocompatible HPLC system with a UV detector is recommended.[8]
Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.[11]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the different DAR species to calculate the average DAR using the following formula: Average DAR = Σ(% Area of each DAR species * DAR value) / 100
Generic RPLC Protocol for Reduced ADC DAR Analysis
This protocol is suitable for determining the drug distribution on the light and heavy chains of an ADC.
Materials:
-
RPLC Column: YMC-Triart Bio C4, 3 µm, 150 x 2.0 mm ID (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
ADC Sample: At a concentration of 1 mg/mL
-
HPLC System: An HPLC system with a UV detector.
Method:
-
Sample Reduction: To 50 µL of the ADC sample, add 5 µL of 1 M DTT and incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
Column Equilibration: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject 10 µL of the reduced ADC sample.
-
Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains to determine the average DAR.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for DAR analysis of branched linker ADCs using HIC.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Size Exclusion Chromatography (SEC) for Aggregation Analysis of PEGylated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to antibody-drug conjugates (ADCs) is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. However, this modification, coupled with the inherent hydrophobicity of the cytotoxic payload, can increase the propensity for aggregation, a critical quality attribute (CQA) that can impact both the efficacy and safety of the therapeutic. Accurate and robust analytical methods are therefore essential for the quantification and characterization of aggregates in PEGylated ADC formulations.
Size Exclusion Chromatography (SEC) is the industry's workhorse for assessing ADC aggregates, separating molecules based on their hydrodynamic volume.[1][2] However, the unique physicochemical properties of PEGylated ADCs present specific challenges, necessitating careful method development and consideration of orthogonal techniques for comprehensive analysis. This guide provides an objective comparison of SEC methodologies and other analytical alternatives, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their PEGylated ADC programs.
The Challenge of Analyzing PEGylated ADCs with SEC
Standard SEC methods developed for monoclonal antibodies (mAbs) are often suboptimal for PEGylated ADCs. The increased hydrophobicity from the drug-linker and the PEG moiety can lead to non-specific interactions with the stationary phase of the SEC column.[3][4] These secondary interactions can result in poor peak shape, tailing, and inaccurate quantification of aggregates.[5] Furthermore, the mobile phase conditions in SEC may not always be representative of the formulation buffer, potentially altering the aggregation state of the sample.[6]
Optimizing SEC Methods for PEGylated ADCs
To overcome the challenges of secondary interactions, various modifications to the SEC mobile phase have been successfully employed. The addition of organic solvents or specific salts can disrupt hydrophobic and electrostatic interactions, leading to improved peak shape and resolution.
Key Mobile Phase Modifiers:
-
Organic Solvents: Isopropanol (IPA) and acetonitrile (B52724) are commonly used to reduce hydrophobic interactions between the PEGylated ADC and the stationary phase.[2][3] The addition of around 15% 2-propanol has been shown to be effective.[3]
-
Arginine: This amino acid is effective in suppressing hydrophobic interactions without causing protein aggregation or dissociation.[7]
-
Salts: High concentrations of salts, such as sodium chloride, can be used to minimize electrostatic interactions.[2]
The selection of the appropriate modifier and its concentration is critical and often requires empirical optimization for each specific PEGylated ADC.
Comparative Analysis of SEC Methodologies
The following table summarizes the performance of different SEC methods for the analysis of ADC aggregation, highlighting the impact of mobile phase composition.
| Method | Analyte | Column | Mobile Phase | Key Findings | Reference |
| Aqueous SEC | Trastuzumab Emtansine (T-DM1) | Agilent AdvanceBio SEC 300Å | Phosphate Buffered Saline (PBS), pH 7.4 | Good separation of monomer and aggregate without organic modifier. | [3] |
| Aqueous SEC with Modifier | Brentuximab Vedotin | Agilent AdvanceBio SEC 300Å | PBS, pH 7.4 | Superior performance in quantifying high molecular weight (HMW) species compared to other columns without organic modifier. | [8] |
| Organic Modifier SEC | ADC | Not specified | Mobile phase with acetonitrile | Addition of acetonitrile suppressed hydrophobic interactions, improving separation. | [2] |
| Arginine-containing Mobile Phase | Multimeric PEG–Fab conjugate | Tosoh TSKgel G4000SWXL | 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% IPA | Presence of arginine led to earlier elution and increased total peak area, indicating reduced nonspecific interactions. | [7] |
Orthogonal Methods for Comprehensive Aggregation Analysis
While SEC is a powerful tool, relying solely on this technique can sometimes provide an incomplete picture of ADC aggregation.[6] Orthogonal methods that employ different separation principles are crucial for validating SEC results and gaining a deeper understanding of the aggregation behavior.
Comparison of SEC with Orthogonal Techniques:
| Technique | Principle | Advantages for PEGylated ADCs | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[1] | High throughput, low sample consumption, good for routine QC.[1] | Potential for secondary interactions, mobile phase may alter aggregation state.[4][6] |
| Analytical Ultracentrifugation (AUC) | Separation based on sedimentation in a centrifugal field.[1] | No interaction with a stationary phase, analysis in formulation buffer is possible, highly sensitive to high molecular weight species.[1][6] | Lower throughput, requires specialized equipment and expertise. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a MALS detector. | Provides absolute molecular weight determination of eluting species, enabling unambiguous identification of monomers, dimers, and higher-order aggregates.[1][9] Can also determine the degree of PEGylation.[10] | Same potential for on-column artifacts as standalone SEC. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Rapid, non-invasive, and sensitive to the presence of large aggregates. | Provides an average size and polydispersity index, not a quantitative separation of different species. |
| Field-Flow Fractionation (FFF) | Separation in a thin, laminar flow channel without a stationary phase. | Reduces shear forces and surface interactions, suitable for very large aggregates and complex samples. | Can be more complex to set up and optimize than SEC. |
Experimental Protocols
Optimized SEC Method for a PEGylated ADC
This protocol is a generalized procedure based on common practices for analyzing PEGylated ADCs.[2][3][7]
1. Materials:
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[3]
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.[3]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 15% Isopropanol, pH 6.8. (Note: The organic modifier and salt concentration should be optimized for the specific ADC).
-
Sample: PEGylated ADC diluted to 1 mg/mL in the formulation buffer.
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
3. Procedure:
-
Equilibrate the SEC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the PEGylated ADC sample.
-
Run the analysis for a sufficient time to allow for the elution of all species, including potential fragments.
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
SEC-MALS Analysis for Molecular Weight Determination
This protocol describes the coupling of SEC with a MALS detector for absolute molecular weight characterization.[9][10]
1. System:
-
SEC system as described above.
-
MALS Detector: Wyatt DAWN or miniDAWN series or equivalent.
-
Refractive Index (RI) Detector.
2. Procedure:
-
Perform the SEC separation as described previously.
-
The eluent from the SEC column passes through the UV, MALS, and RI detectors in series.
-
Data from all detectors are collected and analyzed using specialized software (e.g., ASTRA).
-
The software uses the light scattering and refractive index data to calculate the molar mass of the species eluting at each point in the chromatogram.
Visualizing the Workflow and Comparisons
Conclusion
Size Exclusion Chromatography is an indispensable technique for the routine analysis of aggregation in PEGylated ADC samples. However, the inherent hydrophobicity of these complex molecules necessitates careful method development, particularly concerning the mobile phase composition, to ensure accurate and reproducible results. The use of organic modifiers or specific salt excipients is often required to mitigate non-specific interactions with the column matrix. For a comprehensive understanding of the aggregation profile and to ensure the development of a robust control strategy, it is highly recommended to employ orthogonal techniques such as Analytical Ultracentrifugation and SEC-MALS. This multi-faceted approach provides a more complete picture of the aggregation state, ultimately contributing to the development of safer and more effective PEGylated ADC therapeutics.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. assets.criver.com [assets.criver.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's efficacy, stability, and safety profile. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and can significantly impact the ADC's performance in vitro and in vivo. This guide provides a comparative overview of in vitro cytotoxicity assays for ADCs with different linkers, supported by experimental data and detailed protocols.
The Critical Role of the Linker in ADC Cytotoxicity
The linker in an ADC is not merely a passive connector; it is a key determinant of the therapeutic index.[1][2] An ideal linker should be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the potent payload within the target cancer cells.[1][3] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this goal.[1][3]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of specific enzymes.[3] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[2][4] Common cleavable linkers include:
-
Hydrazone linkers: Cleaved in the acidic environment of endosomes and lysosomes.[3]
-
Dipeptide linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]
-
Disulfide linkers: Cleaved in the reducing environment of the cytoplasm.[3]
Non-cleavable linkers remain intact during circulation and after internalization. The payload is released only after the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid complex.[1][3] This approach generally leads to greater stability in circulation and may reduce off-target toxicity.[1] The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Comparative In Vitro Cytotoxicity Data
The choice of linker can significantly influence the in vitro potency of an ADC, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes representative in vitro cytotoxicity data for ADCs with different linkers from various studies.
| Antibody | Target | Payload | Linker Type | Linker | Cell Line | IC50 (pM) | Reference |
| Trastuzumab | HER2 | MMAE | Cleavable | β-galactosidase-cleavable | SK-BR-3 | 8.8 | [1] |
| Trastuzumab | HER2 | MMAE | Cleavable | Val-Cit | SK-BR-3 | 14.3 | [1] |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | SMCC | SK-BR-3 | 33 | [1] |
| Anti-EGFR | EGFR | DM1 | Non-cleavable | SMCC | A431 | >1000 | [1] |
| Anti-EGFR | EGFR | DM1 | Cleavable | CX | A431 | 15.2 | [1] |
| Anti-EpCAM | EpCAM | DM1 | Non-cleavable | SMCC | BxPC3 | >1000 | [1] |
| Anti-EpCAM | EpCAM | DM1 | Cleavable | CX | BxPC3 | 29.6 | [1] |
| Anti-CD30 | CD30 | Tubulysin M | Cleavable | Val-Ala | L540cy | 1.9 ng/mL | [5] |
| Anti-CD30 | CD30 | Tubulysin M | Cleavable | Glucuronide | L540cy | 1.8 ng/mL | [5] |
| Anti-HER2 | HER2 | Tubulysin B analog | Non-cleavable | Thiol-maleimido ether | SK-BR-3 | 0.034 nM | [5] |
Key In Vitro Cytotoxicity Assays
Several in vitro assays are routinely employed to assess the cytotoxicity of ADCs. The choice of assay depends on the specific question being addressed, such as overall cell viability, membrane integrity, or the induction of apoptosis.
MTT/XTT Assays (Metabolic Activity)
These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[6]
Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7][8] An increase in LDH activity in the cell culture supernatant is indicative of cell lysis and cytotoxicity.[7]
Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9][10] An increase in caspase 3/7 activity is a hallmark of apoptosis induction.[9]
Experimental Protocols
General Workflow for In Vitro Cytotoxicity Assays
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of ADCs.
Detailed Protocol: MTT Assay[11][12][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[11]
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration.[6]
Detailed Protocol: LDH Assay[7][14][15]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit (containing substrate mix and stop solution)
-
Microplate reader
Procedure:
-
Seed cells and treat with ADCs as described in the MTT assay protocol (Steps 1-4).
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background control: Culture medium alone.
-
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate reaction mixture to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Detailed Protocol: Caspase-Glo® 3/7 Assay[9][10][17]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with ADCs as described in the MTT assay protocol (Steps 1-4).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing ADC Mechanisms of Action
General Mechanism of Action of ADCs
The following diagram illustrates the general mechanism of action for both cleavable and non-cleavable linker-based ADCs.
The Bystander Effect
The bystander effect is a key advantage of ADCs with cleavable linkers and membrane-permeable payloads.
Conclusion
The choice of linker is a critical design feature in the development of ADCs, profoundly impacting their in vitro cytotoxicity and mechanism of action. Cleavable linkers offer the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors. Non-cleavable linkers generally provide greater stability, potentially leading to an improved safety profile. The selection of appropriate in vitro cytotoxicity assays, such as MTT, LDH, and apoptosis assays, is essential for characterizing and comparing the performance of ADCs with different linker technologies. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of novel ADC candidates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Safety Guide
The proper disposal of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this bifunctional linker safely. The primary hazard associated with this compound stems from its terminal azide (B81097) (N3) groups, which are potentially toxic and can form explosive compounds under certain conditions.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Metals: Do not allow contact with heavy metals such as lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly critical for drain pipes, which are often made of these materials.[1]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]
Hazard and Exposure Data
| Hazard Category | Description |
| Acute Toxicity | Azide compounds can be toxic if ingested, inhaled, or absorbed through the skin. |
| Explosive Hazard | Azides can form explosive metal azides with heavy metals and generate explosive hydrazoic acid with strong acids.[1] |
| Reactivity | Reacts with primary amines, carboxylic acids, and activated NHS esters. The azide group reacts with alkynes, BCN, and DBCO via Click Chemistry.[2] |
Disposal Procedures
Direct disposal of untreated this compound is not recommended.[1] The primary goal is to safely manage the azide-containing waste stream.
Step 1: Waste Segregation and Collection
-
Container: Use a designated, non-metal container, such as glass or polyethylene, for collecting waste containing this compound to prevent the formation of metal azides.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a full list of its contents.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Chemical Deactivation of Azide Groups (for Dilute Aqueous Solutions)
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide groups can render the waste less hazardous. This procedure must be performed in a chemical fume hood.
Experimental Protocol: Azide Deactivation
-
Preparation: Prepare a freshly made 20% aqueous solution of sodium nitrite (B80452) (NaNO2). Also, prepare a 20% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Setup: In a suitable reaction vessel within a fume hood, place the dilute aqueous azide-containing waste. Ensure the solution is being stirred.
-
Acidification: Slowly add dilute sulfuric acid (H2SO4) to the waste solution until it is acidic (pH ~2-3).
-
Deactivation: While stirring vigorously, slowly add the 20% sodium nitrite solution. The addition should be done portion-wise to control the reaction rate and gas evolution (nitrogen gas is released). A general rule is to use a 1.5 molar excess of sodium nitrite relative to the azide.
-
Neutralization: After the addition of sodium nitrite is complete and gas evolution has ceased (allow at least 1 hour), neutralize the solution by slowly adding the 20% sodium hydroxide solution until the pH is between 6 and 8.
-
Disposal of Deactivated Waste: The resulting solution, now free of azide, can typically be disposed of as regular chemical waste, following institutional guidelines.
Step 3: Disposal of Untreated Waste
If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[1]
-
Packaging: Ensure the hazardous waste container is securely sealed.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Manifest: Complete all necessary hazardous waste manifest forms as required by local and national regulations.
Under no circumstances should any waste containing this compound be poured down the drain. [1]
Visual Guide for Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
